molecular formula C17H27NO4 B15617241 Nadolol-d9

Nadolol-d9

Cat. No.: B15617241
M. Wt: 318.46 g/mol
InChI Key: VWPOSFSPZNDTMJ-PJODJJNBSA-N
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Description

Nadolol-d9 is a useful research compound. Its molecular formula is C17H27NO4 and its molecular weight is 318.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

318.46 g/mol

IUPAC Name

(2R,3S)-5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1/i1D3,2D3,3D3

InChI Key

VWPOSFSPZNDTMJ-PJODJJNBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Nadolol-d9: Chemical Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nadolol-d9, a deuterated isotopologue of the non-selective beta-adrenergic receptor blocker, Nadolol (B74898). This document details its chemical structure, physicochemical properties, and relevant experimental methodologies, with a focus on its application in analytical and research settings.

Chemical Identity and Structure

This compound is a synthetic, deuterated version of Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Nadolol.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are very similar to those of Nadolol due to the nature of isotopic substitution. The primary difference lies in the molecular weight.

Table 1: Physicochemical Properties of this compound and Nadolol

PropertyThis compoundNadololReference
IUPAC Name 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol[1][2]
Chemical Formula C₁₇H₁₈D₉NO₄C₁₇H₂₇NO₄[3]
Molecular Weight 318.46 g/mol 309.40 g/mol [2][3]
CAS Number 1432056-38-6, 94513-92-5, 1246820-10-942200-33-9[1][3][4]
Appearance Solid, Off-white to light yellowWhite crystalline powder[5]
Melting Point Not explicitly reported124-136 °C
pKa Not explicitly reported9.67[2]
LogP Not explicitly reported0.71[6]
Solubility DMSO: 100 mg/mLFreely soluble in ethanol (B145695) and propylene (B89431) glycol; soluble in hydrochloric acid; slightly soluble in water and chloroform; very slightly soluble in sodium hydroxide; insoluble in acetone, benzene, ether, and hexane.[2][7]

Mechanism of Action and Signaling Pathway

Nadolol, the parent compound of this compound, is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[8] This blockade has significant physiological effects, primarily on the cardiovascular system.

Beta-Adrenergic Signaling Pathway and the Action of Nadolol:

Adrenaline (epinephrine) and noradrenaline (norepinephrine) are endogenous catecholamines that bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates a downstream signaling cascade. Nadolol competitively inhibits this binding.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenaline/Noradrenaline Adrenaline/Noradrenaline Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adrenaline/Noradrenaline->Beta-Adrenergic Receptor Binds and Activates Nadolol Nadolol Nadolol->Beta-Adrenergic Receptor Binds and Blocks Inhibition of Cellular Response Inhibition of Cellular Response Nadolol->Inhibition of Cellular Response G-protein (Gs) G-protein (Gs) Beta-Adrenergic Receptor->G-protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Signaling Pathway and Nadolol's Mechanism of Action.

The binding of catecholamines to the β-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn activates adenylate cyclase.[9][10] Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[9][10] Nadolol, by blocking the receptor, prevents this cascade, leading to a decrease in heart rate, cardiac output, and blood pressure.[6][8]

Furthermore, chronic treatment with Nadolol has been shown to upregulate β-adrenergic receptors, a process that may involve a Protein Kinase C (PKC)-related pathway.[11]

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Nadolol. Below is a summary of a typical experimental protocol for this application.

Quantification of Nadolol in Biological Matrices using HPLC-MS/MS

This method is suitable for the determination of Nadolol in plasma samples for pharmacokinetic studies.

Experimental Workflow:

cluster_workflow LC-MS/MS Analysis Workflow Sample_Preparation Sample Preparation (Plasma + this compound IS) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample_Preparation->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Workflow for the quantification of Nadolol using this compound.

Methodology:

  • Sample Preparation: To a known volume of plasma, a specific amount of this compound internal standard (IS) solution is added.

  • Extraction: The Nadolol and this compound are extracted from the plasma matrix using a liquid-liquid extraction technique with a suitable organic solvent, such as ethyl acetate.

  • Chromatographic Separation: The extracted and reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column with an isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Nadolol and this compound to ensure selectivity and sensitivity.

  • Quantification: The concentration of Nadolol in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a standard curve.

Synthesis

While detailed, step-by-step synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves using a deuterated starting material in the established synthetic route for Nadolol. The deuterium atoms are introduced via a deuterated tert-butylamine (B42293) (tert-butylamine-d9), which is then reacted with an appropriate epoxide precursor of the naphthalenediol moiety.

Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for the accurate and precise quantification of Nadolol in biological samples.[5] This is crucial in:

  • Pharmacokinetic and bioavailability studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Nadolol.

  • Therapeutic drug monitoring: To ensure that the concentration of Nadolol in a patient's bloodstream is within the therapeutic range.

  • Metabolic stability assays: To study the in vitro metabolism of Nadolol.

The use of a deuterated internal standard like this compound is preferred because it co-elutes with the analyte and has nearly identical chemical and physical properties, which helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its well-defined chemical structure and properties, which closely mimic those of the parent drug Nadolol, make it the gold standard for use as an internal standard in quantitative mass spectrometric assays. The methodologies outlined in this guide provide a framework for its effective application in achieving reliable and accurate analytical results.

References

The Role of Nadolol-d9 in Modern Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Isotope Dilution Mass Spectrometry

In the landscape of pharmaceutical research and development, the precise quantification of drug compounds in biological matrices is paramount. Nadolol-d9, a deuterated analog of the beta-adrenergic receptor antagonist Nadolol (B74898), serves a critical function as an internal standard in bioanalytical methodologies. Its application is rooted in the principle of isotope dilution mass spectrometry, a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis.

By introducing a known quantity of this compound into a sample at an early stage of preparation, researchers can effectively control for variability that may arise during sample extraction, handling, and instrumental analysis. Since this compound is chemically identical to Nadolol but has a different mass due to the deuterium (B1214612) labels, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. This allows for the accurate determination of the native analyte's concentration by measuring the ratio of the analyte's signal to that of the internal standard.[1]

Application in Pharmacokinetic and Bioequivalence Studies

This compound is extensively utilized in pharmacokinetic (PK) and bioequivalence studies where the accurate measurement of Nadolol concentrations in biological fluids such as plasma and urine is essential.[2][3] These studies are fundamental in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for comparing the bioavailability of different formulations of the same drug. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4]

Experimental Protocols: Quantification of Nadolol in Biological Matrices

The following sections detail the methodologies for the quantification of Nadolol using this compound as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for its sensitivity and selectivity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting Nadolol from plasma is liquid-liquid extraction.

Protocol:

  • To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of methanol (B129727) and vortex for 2 minutes.[5]

  • Centrifuge the mixture at 6000 rpm for 5 minutes at 4°C.[5]

  • Transfer approximately 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

Alternatively, ethyl acetate (B1210297) can be used as the extraction solvent.[2][6]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Nadolol and this compound are typically achieved using reverse-phase liquid chromatography coupled with a tandem mass spectrometer.

Table 1: Chromatographic Conditions for Nadolol Analysis [2][6]

ParameterValue
HPLC ColumnAgilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Formate
Mobile Phase BAcetonitrile
Gradient/IsocraticIsocratic (20:80 v/v, A:B)
Flow Rate0.5 mL/min
Column Temperature30°C
Injection Volume15 µL
Total Run Time2.5 min

Table 2: Mass Spectrometry Parameters for Nadolol and this compound [2][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Nadolol310.20254.10Positive ESI
This compound (IS)319.20255.00Positive ESI
Method Validation Parameters

A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Table 3: Method Validation Summary for Nadolol Quantification [2][6]

ParameterResult
Linearity Range6 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)6 ng/mL
Inter-assay Precision (%RSD)≤ 7.0%
Intra-assay Precision (%RSD)≤ 6.3%
Accuracy (% Deviation)< 10%
Extraction Recovery~64%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Nadolol in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (IS) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Bioanalytical Workflow for Nadolol Quantification.

Conclusion

This compound is an indispensable tool in modern bioanalytical research, enabling the accurate and precise quantification of Nadolol in complex biological matrices. Its role as an internal standard in isotope dilution mass spectrometry-based methods, particularly LC-MS/MS, is crucial for the successful execution of pharmacokinetic and bioequivalence studies. The detailed methodologies and established validation parameters underscore the reliability of this approach in generating high-quality data for drug development and regulatory submissions.

References

A Technical Guide to the Role of Nadolol-d9 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Nadolol-d9 as a gold-standard internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The document details the foundational principles of isotopic labeling, the pharmacological action of nadolol (B74898), and specific experimental protocols for its quantification in biological matrices.

The Core Principle: Why Use a Deuterated Internal Standard?

In quantitative mass spectrometry, an internal standard (IS) is essential for achieving high accuracy and precision.[1] An IS is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1][2]

Deuterated internal standards, such as this compound, are isotopically labeled analogs of the analyte where several hydrogen atoms have been replaced by deuterium (B1214612).[1] They are considered the gold standard for several key reasons:

  • Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in chemical properties. This ensures that this compound has the same extraction recovery, chromatographic retention time (co-elution), and ionization response as unlabeled nadolol.[2]

  • Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source. Since this compound co-elutes with nadolol, it experiences the same matrix effects, allowing for accurate correction and reliable quantification.[3]

  • Mass-to-Charge (m/z) Differentiation: Despite their chemical similarity, this compound is easily distinguished from nadolol by its higher mass in the mass spectrometer. This mass difference allows for simultaneous measurement without signal interference.[1]

The "mechanism of action" for this compound as an internal standard is therefore not pharmacological but analytical. It functions by perfectly tracking the analyte through the experimental workflow, enabling the ratio of the analyte's response to the IS's response to remain constant despite variations, thus ensuring robust and reliable quantification.

Logical Framework for Using this compound as an Internal Standard cluster_0 Analytical Challenges cluster_1 Solution: Internal Standard (IS) cluster_2 Core Principle cluster_3 Outcome var Variability in: - Sample Prep - Injection Volume - Ion Suppression is_concept Add Known Amount of IS (this compound) to every sample var->is_concept is corrected by mimic This compound chemically mimics Nadolol is_concept->mimic coelute Co-elution in LC mimic->coelute same_ion Identical Ionization & Matrix Effects mimic->same_ion diff_mass Different m/z in MS mimic->diff_mass result Accurate & Precise Quantification coelute->result enables same_ion->result enables diff_mass->result enables

Caption: Logical workflow of an internal standard.

Pharmacological Mechanism of Nadolol (The Analyte)

Nadolol is a non-selective beta-adrenergic antagonist used to manage conditions like hypertension and angina pectoris.[4] Its mechanism involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[5]

  • β1 Receptor Blockade (Heart): By blocking β1 receptors in the heart, nadolol inhibits the cyclic AMP (cAMP) signaling pathway.[4][6] This leads to a decrease in heart rate, reduced force of contraction, and lower blood pressure.[7][8]

  • β1 Receptor Blockade (Kidney): Inhibition of β1 receptors in the kidneys suppresses the release of renin, which in turn reduces angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention.[4][9]

  • β2 Receptor Blockade (Other Tissues): Blocking β2 receptors in the lungs can lead to bronchoconstriction, while in the liver and skeletal muscle, it inhibits glycogenolysis.[4][6]

Nadolol Pharmacological Signaling Pathway nadolol Nadolol beta1 β1-Adrenergic Receptor (Heart, Kidney) nadolol->beta1 blocks beta2 β2-Adrenergic Receptor (Lungs, etc.) nadolol->beta2 blocks ac Adenylate Cyclase beta1->ac inhibits activation of camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Physiological Response: ↓ Heart Rate ↓ Blood Pressure ↓ Renin Release pka->response leads to

Caption: Nadolol's beta-blockade signaling pathway.

Experimental Application: Quantification of Nadolol in Rat Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method provides a practical example of this compound's application.[10][11]

Experimental Protocol

This protocol outlines the key steps for sample preparation and analysis for quantifying nadolol in rat plasma using this compound as the internal standard.[10][11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette a specific volume of rat plasma into a clean microcentrifuge tube.

    • Add a precise volume of this compound internal standard stock solution to the plasma.

    • Vortex the sample briefly to ensure thorough mixing.

    • Add ethyl acetate (B1210297) to the sample as the extraction solvent.

    • Vortex vigorously for several minutes to facilitate the transfer of nadolol and this compound into the organic layer.

    • Centrifuge the sample to achieve complete phase separation.

    • Carefully transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Perform chromatographic separation using the specified column and mobile phase conditions.

    • Detect and quantify nadolol and this compound using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow for Nadolol Quantification start Start: Rat Plasma Sample add_is 1. Add this compound (IS) start->add_is lle 2. Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle separate 3. Centrifuge & Separate Organic Layer lle->separate evap 4. Evaporate to Dryness separate->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute inject 6. Inject into HPLC-MS/MS reconstitute->inject quantify 7. Data Acquisition & Quantification inject->quantify

Caption: HPLC-MS/MS sample preparation workflow.

Data and Method Parameters

The following tables summarize the quantitative parameters and conditions for the validated HPLC-MS/MS method.[10][11]

Table 1: HPLC-MS/MS Method Parameters

Parameter Specification
HPLC Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (20:80 v/v)
Flow Rate 0.5 mL/min
Injection Volume 15 µL
Column Temperature 30°C
Run Time 2.5 minutes

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Table 2: Mass Spectrometry MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Nadolol 310.20 254.10

| This compound (IS) | 319.20 | 255.00 |

Table 3: Method Validation Summary

Parameter Result
Linearity Range 6 - 3000 ng/mL
Lower Limit of Quantification (LLOQ) 6 ng/mL
Intra-day and Inter-day Precision Within acceptable limits (as per FDA guidelines)

| Accuracy | Within acceptable limits (as per FDA guidelines) |

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of nadolol. Its mechanism is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical behavior and distinct mass allow for the effective correction of analytical variability. This leads to highly accurate, precise, and robust quantification, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The successful validation of HPLC-MS/MS methods using this compound underscores its indispensable role in modern analytical science.[10][11]

References

Synthesis and Isotopic Labeling of Nadolol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Nadolol-d9, a deuterated analog of the non-selective beta-adrenergic receptor blocker, Nadolol. The incorporation of nine deuterium (B1214612) atoms on the tert-butyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies. This document details the synthetic pathways, experimental protocols, and analytical data for this compound and its key deuterated intermediate, tert-butylamine-d9. All quantitative data are summarized for clarity, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

Nadolol is a widely used pharmaceutical agent for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Stable isotope-labeled analogs of drugs, such as this compound, are indispensable tools in drug development. They serve as ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to their similar chemical and physical properties to the unlabeled drug, but distinct mass.[1] The nine deuterium atoms in this compound are located on the tert-butyl moiety, as indicated by its chemical name: 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol.[2] This guide outlines the synthetic strategy and provides detailed experimental procedures for the preparation of this important analytical standard.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a convergent synthesis strategy. The key steps involve the preparation of a deuterated starting material, tert-butylamine-d9, and its subsequent reaction with a suitable epoxide precursor of the naphthalenediol core.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview cluster_precursor Deuterated Precursor Synthesis cluster_core Naphthalenediol Core Synthesis cluster_final Final Coupling Reaction Methanol-d4 Methanol-d4 tert-Butylamine-d9 tert-Butylamine-d9 Methanol-d4->tert-Butylamine-d9 Multi-step synthesis Acetone-d6 Acetone-d6 Acetone-d6->tert-Butylamine-d9 This compound This compound tert-Butylamine-d9->this compound Nucleophilic ring-opening 5,8-dihydronaphthol 5,8-dihydronaphthol Epoxide_Intermediate 5-(oxiran-2-ylmethoxy)- 1,2,3,4-tetrahydronaphthalene-2,3-diol 5,8-dihydronaphthol->Epoxide_Intermediate Multi-step synthesis Epoxide_Intermediate->this compound Final_Step Epoxide 5-(oxiran-2-ylmethoxy)- 1,2,3,4-tetrahydronaphthalene-2,3-diol Nadolol_d9 This compound Epoxide->Nadolol_d9 Reflux tBuNH2d9 tert-Butylamine-d9 tBuNH2d9->Nadolol_d9

References

An In-Depth Technical Guide to the Structural and Functional Differences Between Nadolol and Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between the non-selective β-adrenergic receptor blocker, Nadolol, and its deuterated isotopologue, Nadolol-d9. This document delves into their core structural differences, comparative physicochemical and pharmacokinetic properties, and provides detailed experimental methodologies for their synthesis and analysis. Furthermore, it visualizes the key signaling pathways affected by Nadolol's mechanism of action.

Core Structural Differences

The fundamental structural difference between Nadolol and this compound lies in the isotopic substitution of hydrogen atoms with deuterium (B1214612) on the tert-butyl group. This compound contains nine deuterium atoms, replacing the nine protium (B1232500) (hydrogen-1) atoms of the tert-butyl moiety.[1][2] This substitution increases the molecular weight of this compound compared to Nadolol.

Nadolol

  • Chemical Formula: C₁₇H₂₇NO₄[3][4]

  • Molecular Weight: 309.40 g/mol [3][4]

  • Structure:

This compound

  • Chemical Formula: C₁₇H₁₈D₉NO₄[5]

  • Molecular Weight: 318.46 g/mol [5]

  • Structure:

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis for the kinetic isotope effect, which can influence the pharmacokinetic properties of the molecule.

Comparative Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical Properties of Nadolol

PropertyValueReference
Melting Point124-136 °C[7]
Water Solubility8.30 g/L (25 °C)[7]
logP0.7[4]
pKa9.67[4]

Table 2: Pharmacokinetic Properties of Nadolol

ParameterValueReference
Bioavailability~30%[3]
Protein Binding~30%[3][8]
MetabolismNot metabolized[3][8]
Elimination Half-life20-24 hours[3][8]
ExcretionPrimarily renal (unchanged)[3][8]

The primary impact of deuteration on pharmacokinetics is often observed in drugs that undergo extensive metabolism, particularly through cytochrome P450 (CYP) enzymes. The kinetic isotope effect can lead to a slower rate of metabolism for the deuterated compound, potentially resulting in a longer half-life and altered drug exposure. However, as Nadolol is not significantly metabolized, the pharmacokinetic profile of this compound is expected to be very similar to that of Nadolol.[3][8] This similarity is a key reason for its use as an ideal internal standard in pharmacokinetic studies.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the use of deuterated tert-butylamine (B42293) as a key starting material. The following is a proposed multi-step synthesis protocol based on known synthetic methods for Nadolol and related compounds.

Step 1: Synthesis of Deuterated tert-Butylamine (tert-Butylamine-d9)

The synthesis of tert-butylamine-d9 can be achieved through various methods. One common approach involves the reaction of a deuterated isobutene precursor or the use of deuterated reagents. A general scheme is outlined below:

  • Preparation of a deuterated tert-butyl precursor: This can be achieved by methods such as the acid-catalyzed hydration of isobutylene-d8 in heavy water (D₂O) to produce tert-butanol-d10 (B166771).

  • Conversion to a leaving group: The hydroxyl group of tert-butanol-d10 can be converted to a good leaving group, for example, by reaction with a sulfonyl chloride to form a tosylate.

  • Amination: The deuterated tert-butyl precursor with a leaving group can then be reacted with a source of ammonia (B1221849), such as sodium amide or ammonia itself under pressure, to yield tert-butylamine-d9.

Step 2: Synthesis of this compound

The synthesis of this compound can proceed via the reaction of a suitable epoxide intermediate with the prepared tert-butylamine-d9.

  • Preparation of the Epoxide Intermediate: A common starting material is 5,8-dihydronaphthalene-1,5-diol. This can be converted to the corresponding epoxide, 5-(oxiran-2-ylmethoxy)-5,8-dihydronaphthalen-1-ol, through reaction with epichlorohydrin (B41342) in the presence of a base.

  • Ring Opening with tert-Butylamine-d9: The epoxide intermediate is then reacted with tert-butylamine-d9. The amine attacks the less hindered carbon of the epoxide ring, leading to the formation of the amino alcohol side chain. This reaction is typically carried out in a suitable solvent such as methanol (B129727) or ethanol (B145695) at elevated temperatures.

  • Purification: The resulting this compound is then purified using techniques such as column chromatography and/or recrystallization to obtain the final product of high purity.

Quantification of Nadolol using this compound as an Internal Standard by LC-MS/MS

This protocol describes a validated method for the quantification of Nadolol in biological matrices (e.g., rat plasma) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as the internal standard (IS).[4][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (of known concentration).

  • Add 100 µL of 5% formic acid in water and vortex for 30 seconds.

  • Add 2 mL of ethyl acetate, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate). The specific gradient or isocratic conditions will depend on the column and system.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30-40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nadolol: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

    • This compound (IS): Monitor the transition of its precursor ion (m/z) to a corresponding product ion (m/z).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for both analyte and internal standard.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Nadolol to this compound against the concentration of Nadolol standards.

  • Determine the concentration of Nadolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[3] This blockade inhibits the downstream signaling cascades normally initiated by catecholamines like epinephrine (B1671497) and norepinephrine.

Beta-1 Adrenergic Receptor Signaling Pathway

// Nodes Catecholamines [label="Catecholamines\n(Epinephrine, Norepinephrine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta1_AR [label="β1-Adrenergic\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nadolol [label="Nadolol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gs Protein", shape=record, label=" α | βγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Increased Heart Rate\nIncreased Contractility\nRenin Release", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Catecholamines -> Beta1_AR [label="Activates"]; Nadolol -> Beta1_AR [label="Blocks", arrowhead=tee, color="#EA4335"]; Beta1_AR -> G_protein [label="Activates"]; G_protein:g_alpha -> AC [label="Activates"]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed, arrowhead=none]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates\nTargets"]; } Caption: Beta-1 adrenergic receptor signaling pathway and its inhibition by Nadolol.

Beta-2 Adrenergic Receptor Signaling Pathway

// Nodes Catecholamines [label="Catecholamines\n(Epinephrine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2_AR [label="β2-Adrenergic\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nadolol [label="Nadolol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gs Protein", shape=record, label=" α | βγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Bronchodilation\nVasodilation\nGlycogenolysis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Catecholamines -> Beta2_AR [label="Activates"]; Nadolol -> Beta2_AR [label="Blocks", arrowhead=tee, color="#EA4335"]; Beta2_AR -> G_protein [label="Activates"]; G_protein:g_alpha -> AC [label="Activates"]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed, arrowhead=none]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates\nTargets"]; } Caption: Beta-2 adrenergic receptor signaling pathway and its inhibition by Nadolol.

Experimental Workflow for Pharmacokinetic Analysis

// Nodes start [label="Start: Dosing of\nNadolol to Subject", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; blood_sampling [label="Blood Sampling\nat Timed Intervals"]; plasma_separation [label="Plasma Separation\n(Centrifugation)"]; extraction [label="Liquid-Liquid Extraction\n(with this compound IS)"]; analysis [label="LC-MS/MS Analysis"]; quantification [label="Quantification using\nCalibration Curve"]; pk_parameters [label="Calculation of\nPharmacokinetic Parameters", shape=note]; end [label="End: Pharmacokinetic\nProfile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> blood_sampling; blood_sampling -> plasma_separation; plasma_separation -> extraction; extraction -> analysis; analysis -> quantification; quantification -> pk_parameters; pk_parameters -> end; } Caption: Experimental workflow for the pharmacokinetic analysis of Nadolol.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the exacting realms of pharmaceutical research and drug development, the pursuit of precision and accuracy is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, the cornerstone of robust bioanalytical method development. From fundamental principles to detailed experimental protocols, this document serves as a core resource for scientists aiming to enhance the reliability and integrity of their quantitative data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavier, non-radioactive isotope of hydrogen.[1][2] This subtle modification imparts a mass shift detectable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule.[2] This near-identical behavior to the analyte of interest is the key to their utility, allowing them to act as a reliable proxy to correct for a variety of experimental inconsistencies.[1][2]

The fundamental principle underpinning their use is relative quantitation.[2] By introducing a known and constant amount of the deuterated standard into every sample, calibrator, and quality control sample at the earliest stage of preparation, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2][3] This ratio remains consistent even if the absolute signal intensities fluctuate due to sources of error.[3]

Key Advantages:

  • Compensation for Matrix Effects: Perhaps the most critical role of deuterated internal standards is to mitigate the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[2][4] By co-eluting with the analyte, the deuterated standard experiences the same ionization suppression or enhancement, allowing for accurate correction.[4][5]

  • Correction for Sample Preparation Variability: Deuterated standards compensate for inconsistencies in sample preparation, such as variations in extraction efficiency and volumetric dilutions.[2]

  • Correction for Instrumental Variability: They also account for variations in analytical instrumentation, including injection volume and mass spectrometer response.[2]

Synthesis of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical first step. The goal is to introduce deuterium atoms into a stable position within the molecule, ensuring no back-exchange with hydrogen atoms from solvents or the matrix during the analytical process.[6]

General Synthetic Strategies:

  • Hydrogen-Deuterium Exchange (HDX): This method involves replacing labile hydrogen atoms with deuterium by exposing the molecule to a deuterium source, such as D₂O, often in the presence of a catalyst.[4]

  • Reduction with Deuterated Reagents: Carbonyl groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium.

  • De Novo Chemical Synthesis: This involves building the molecule from deuterated starting materials. This approach offers the most control over the position and number of deuterium labels.[7]

Example Experimental Protocol: Multi-step Synthesis of Deuterated Ibuprofen (B1674241) [7]

This protocol outlines a multi-step synthesis to introduce a deuterium label into the ibuprofen molecule.

  • Friedel-Crafts Acylation: React isobutylbenzene (B155976) with acetyl chloride in the presence of aluminum chloride to form 4-isobutylacetophenone.

  • Alpha-Bromination: Brominate the acetophenone (B1666503) derivative at the alpha position.

  • Willgerodt-Kindler Reaction: React the alpha-bromo ketone with sulfur and morpholine (B109124) to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

  • Reduction: Reduce the resulting ketone with NaBH₄ in methanol (B129727) to yield the corresponding deuterated alcohol.[7]

  • Chlorination: Convert the alcohol to the chloride using SOCl₂.[7]

  • Grignard Reaction and Carboxylation: Form the Grignard reagent using magnesium turnings and then react it with dry ice (solid CO₂) followed by an acidic workup to produce deuterated ibuprofen.[7]

  • Purification and Confirmation: Purify the final product by recrystallization or chromatography and confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Quantitative Data and Performance Comparison

The superiority of deuterated internal standards over non-isotopically labeled (analog) internal standards is well-documented. The following tables summarize the quantitative performance from various studies.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardKey Findings & References
Chromatographic Co-elution Often exhibits a slight retention time shift (isotope effect).[6]Retention time is different from the analyte.The closer elution of the deuterated IS provides more accurate compensation for matrix effects.[6]
Accuracy & Precision High accuracy and precision (e.g., mean bias of 100.3% with a standard deviation of 7.6%).[8]Can lead to inaccuracies (e.g., a 40% error in one study).[6]The closer physicochemical properties of the deuterated IS result in more reliable and reproducible quantification.[6][8]
Correction for Matrix Effects Excellent at correcting for matrix effects due to very similar elution profiles.[6]Less effective due to different retention times and potential for differential matrix effects.[1]Deuterated internal standards are superior in mitigating the variability of matrix effects.[1]

Table 2: Bioanalytical Method Validation Data for Teriflunomide using Teriflunomide-d4 as an Internal Standard [2]

Validation ParameterAcceptance CriteriaPerformance with Teriflunomide-d4 IS
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% - 6.8%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.2% to 5.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.1% - 7.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-3.8% to 6.1%
Matrix Effect (%CV of IS-normalized MF) ≤ 15%8.2%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS-normalized MF: Internal Standard-Normalized Matrix Factor.

Experimental Protocols

The following sections provide detailed methodologies for common experiments in bioanalysis using deuterated internal standards.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[3]

Procedure:

  • Pipette 100 µL of the plasma sample, calibrator, or QC into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of the deuterated standard) to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[3]

Bioanalytical Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.

Key Validation Experiments:

  • Selectivity: Assesses the ability of the method to differentiate and quantify the analyte and internal standard from endogenous matrix components. This involves analyzing at least six different sources of the blank biological matrix. The response of any interfering peak should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.

  • Matrix Effect: Investigates the effect of matrix components on the ionization of the analyte and the internal standard. This is typically done by comparing the response of the analyte and internal standard in a neat solution to their response in an extracted blank matrix from at least six different sources. The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different sources should be ≤15%.

  • Accuracy and Precision: Evaluated at multiple concentration levels (e.g., LLOQ, low, medium, and high QC). At least five replicates at each level are analyzed on at least three different days to determine intra- and inter-day accuracy and precision.

  • Stability: Assesses the stability of the analyte and the deuterated internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3]

Typical Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).[2]

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Visualizing Workflows and Concepts

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantify Analyte Concentration CalCurve->Quant

A typical bioanalytical workflow using a deuterated internal standard.

G cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types p1 Chemically Identical p2 Co-elutes with Analyte p3 Similar Extraction Recovery p4 Similar Ionization Efficiency p5 Mass Differentiable Deuterated Deuterated IS Deuterated->p1 Yes Deuterated->p2 Yes (minor isotope effect) Deuterated->p3 Yes Deuterated->p4 Yes Deuterated->p5 Yes Analog Analog IS Analog->p1 No Analog->p2 No Analog->p3 Variable Analog->p4 Variable Analog->p5 Yes

Logical comparison of internal standard types.
Application in Metabolic Pathway Analysis: The Tryptophan-Kynurenine Pathway

Deuterated internal standards are crucial for accurately quantifying metabolites in complex biological pathways, such as the tryptophan-kynurenine pathway, which is implicated in various physiological and pathological processes.

G Tryptophan Tryptophan (Analyte) Kynurenine Kynurenine (Analyte) Tryptophan->Kynurenine IDO/TDO Enzymes Tryptophan_d5 Tryptophan-d5 (Internal Standard) KynurenicAcid Kynurenic Acid (Analyte) Kynurenine->KynurenicAcid KAT Enzymes Kynurenine_d4 Kynurenine-d4 (Internal Standard) KynurenicAcid_d5 Kynurenic Acid-d5 (Internal Standard)

Quantification of tryptophan pathway metabolites using deuterated standards.

Conclusion

Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis. Their ability to closely mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations. This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. While challenges such as the kinetic isotope effect and the cost of synthesis exist, the benefits of employing deuterated internal standards in achieving high-quality, defensible data are undeniable.

References

The Pharmacology of Nadolol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol (B74898) is a long-acting, non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its pharmacological profile is characterized by the competitive and non-selective blockade of both β1- and β2-adrenergic receptors, without intrinsic sympathomimetic or membrane-stabilizing properties.[2][3][4] This guide provides a detailed examination of the pharmacology of the non-deuterated form of nadolol, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental methodologies for receptor binding assays, and visualizations of its core signaling pathway and experimental workflows to support further research and development.

Mechanism of Action

Nadolol exerts its therapeutic effects by competitively blocking beta-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[3]

  • β1-Adrenergic Blockade : Inhibition of β1-receptors, located predominantly in cardiac muscle, results in negative chronotropic and inotropic effects.[3][5] This leads to a reduction in heart rate, myocardial contractility, and cardiac output, both at rest and during exercise.[2] This action is central to its efficacy in treating hypertension and reducing myocardial oxygen demand in angina pectoris.[2]

  • β2-Adrenergic Blockade : Blockade of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.[2][5] The inhibition of β2-receptors in the juxtaglomerular apparatus of the kidney suppresses the release of renin, which in turn reduces the production of angiotensin II and aldosterone.[1][4] This contributes to its antihypertensive effect by decreasing vasoconstriction and water retention.[1][4]

Nadolol is classified as a non-selective beta-blocker, competing for both β1 and β2 receptor sites.[2][5] It does not exhibit intrinsic sympathomimetic activity (ISA) or significant membrane-stabilizing (anesthetic-like) action.[2]

Pharmacodynamics

The primary pharmacodynamic effects of nadolol stem directly from its beta-adrenergic blockade. Clinical pharmacology studies have demonstrated its ability to:

  • Reduce heart rate and cardiac output.[2]

  • Lower both systolic and diastolic blood pressure.[2]

  • Inhibit isoproterenol-induced tachycardia.[2]

  • Decrease reflex orthostatic tachycardia.[2]

These actions collectively decrease the workload on the heart and lower arterial pressure. Notably, while cardiac output is reduced, renal hemodynamics, including renal blood flow and glomerular filtration rate, are generally preserved.[2]

Receptor Binding Affinity

The affinity of nadolol for its target receptors is a critical determinant of its potency. Quantitative analysis from competitive binding assays provides insight into this interaction.

Receptor SubtypeLigand ParameterValue (nM)
Beta-1 Adrenergic ReceptorKd2.5

Table 1: Binding Affinity of Nadolol. The equilibrium dissociation constant (Kd) indicates the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower value signifies higher binding affinity.[1]

Pharmacokinetics: ADME Profile

Nadolol's pharmacokinetic profile is distinguished by its long duration of action, low metabolism, and renal excretion, which allows for once-daily dosing.[1][2]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for nadolol in humans.

ParameterValueReference(s)
Absorption
Bioavailability~30% (variable)[1][2][4]
Tmax (Time to Peak)2.7 hours[1]
Cmax (Peak Concentration)69 ± 15 ng/mL (60 mg dose)[1][4]
132 ± 27 ng/mL (120 mg dose)[1][4]
Effect of FoodNot significant[2]
Distribution
Volume of Distribution (Vd)147 - 157 L[1][4]
Plasma Protein Binding~30%[1][2][5]
Bound ProteinAlpha-1-acid glycoprotein[1][4]
Metabolism
Hepatic MetabolismNot metabolized[1][2]
Excretion
Primary RouteRenal (excreted unchanged)[1][2]
Elimination Half-Life (t½)20 - 24 hours[1]
Total Body Clearance219 - 250 mL/min[1]
Renal Clearance131 - 150 mL/min[1]

Table 2: Summary of Nadolol Pharmacokinetic Parameters.

Clinical Applications & Dosing

Nadolol is FDA-approved for the management of hypertension and for the long-term treatment of angina pectoris.[4][5] Off-label uses include the management of atrial fibrillation, migraine prophylaxis, and certain inherited arrhythmic syndromes.[5]

IndicationInitial Adult DosageUsual Maintenance DosageMaximum Dosage
Hypertension 40 mg once daily40 - 80 mg once daily320 mg/day
Angina Pectoris 40 mg once daily40 - 80 mg once daily240 mg/day

Table 3: General Adult Dosing Guidelines for Nadolol. Dosage must be individualized and may be gradually increased as needed.

Dosage adjustments are necessary for patients with renal impairment due to the drug's primary excretion route through the kidneys.[2]

Adverse Effects

The most common adverse effects are related to its beta-blocking activity and include dizziness, fatigue, and bradycardia.[4] Due to its non-selective nature, nadolol can cause bronchospasm in susceptible individuals and should generally not be used in patients with asthma or bronchospastic diseases.[2][4] Abrupt discontinuation of therapy can lead to an exacerbation of angina and, in some cases, myocardial infarction.[1]

Experimental Protocols

Radioligand Competitive Binding Assay for Receptor Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a test compound like nadolol for β1- and β2-adrenergic receptors expressed in a cell line (e.g., HEK293).

Objective: To determine the half-maximal inhibitory concentration (IC50) of nadolol and calculate its inhibitory constant (Ki).

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: A non-selective β-antagonist radioligand, such as [³H]-Dihydroalprenolol ([³H]-DHA).

  • Test Compound: Nadolol, serially diluted.

  • Non-specific Binding (NSB) Control: High concentration of an unlabeled, potent beta-blocker (e.g., 10 µM propranolol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Homogenize transfected cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cell membranes.

    • Wash the pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., via BCA assay).

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of [³H]-DHA (typically at or below its Kd), and assay buffer.

    • Non-specific Binding (NSB) Wells: Add membrane preparation, [³H]-DHA, and a saturating concentration of propranolol.

    • Competition Wells: Add membrane preparation, [³H]-DHA, and increasing concentrations of nadolol.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the logarithm of the nadolol concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for nadolol.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol receptor β-Adrenergic Receptor g_protein Gαsβγ (Inactive) receptor->g_protein activates g_protein_active Gαs-GTP g_protein->g_protein_active GDP->GTP ac Adenylyl Cyclase g_protein_active->ac stimulates camp cAMP ac->camp converts ligand Agonist (Epinephrine) ligand->receptor binds nadolol Nadolol (Antagonist) nadolol->receptor blocks atp ATP pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->response phosphorylates targets

Caption: Beta-adrenergic receptor signaling pathway and point of inhibition by Nadolol.

Experimental Workflow

Radioligand_Binding_Workflow cluster_plate Assay Conditions start Start: Prepare Reagents prep 1. Prepare Receptor Membranes (e.g., from HEK293 cells) start->prep setup 2. Set up 96-Well Plate (Total, NSB, Competition) prep->setup incubate 3. Incubate to Equilibrium (e.g., 60 min @ 30°C) setup->incubate total Total Binding: Membranes + [³H]-DHA nsb Non-Specific Binding (NSB): Membranes + [³H]-DHA + Propranolol comp Competition: Membranes + [³H]-DHA + Nadolol filter 4. Filter & Wash (Separate bound from free ligand) incubate->filter quantify 5. Quantify Radioactivity (Scintillation Counting) filter->quantify analyze 6. Data Analysis (Calculate IC50 & Ki) quantify->analyze end End: Determine Affinity analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Technical Guide to High-Purity Nadolol-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Nadolol (Nadolol-d9), a critical tool for researchers, scientists, and drug development professionals. This document outlines the commercial availability, key quality attributes, and detailed analytical applications of this compound, with a focus on its use as an internal standard in quantitative analysis.

Commercial Availability and Quality Specifications of High-Purity this compound

High-purity this compound is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. While specific product details can be obtained from the suppliers' Certificates of Analysis (CoA), the following tables summarize the generally available information and key quality parameters to consider when sourcing this material.

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsiteContact InformationNoteworthy Information
MedChemExpress--INVALID-LINK----INVALID-LINK--Provides detailed product data sheets and confirms CoA availability.[1]
Santa Cruz Biotechnology--INVALID-LINK----INVALID-LINK--Offers this compound for research use and provides CoAs with purity data.[2]
Simson Pharma Limited--INVALID-LINK----INVALID-LINK--A manufacturer and exporter that supplies this compound with an accompanying CoA.
Pharmaffiliates--INVALID-LINK----INVALID-LINK--Lists this compound as a pharmaceutical standard and provides basic product information.[3]

Table 2: Key Quality Specifications for High-Purity this compound

When procuring this compound for quantitative applications, it is imperative to assess the following quality attributes, which are typically detailed in the supplier's Certificate of Analysis.

ParameterTypical SpecificationImportance in Quantitative Analysis
Chemical Purity ≥98% (often >99% by HPLC)Ensures that the analytical signal is not compromised by impurities, leading to accurate quantification of the target analyte.
Isotopic Purity ≥98%Refers to the percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms. High isotopic purity minimizes interference from unlabeled or partially labeled species.
Isotopic Enrichment ≥95%Specifies the percentage of deuterium at the labeled positions. High enrichment is crucial for accurate and precise quantification, as it ensures a distinct mass difference from the unlabeled analyte.[4]
Identity Confirmation Confirmed by ¹H-NMR, Mass SpectrometryVerifies the chemical structure of the molecule and the position of the deuterium labels.
Residual Solvents Specified limits (e.g., <0.5%)High levels of residual solvents can affect the accuracy of weighing and solution preparation.
Water Content Specified limits (e.g., <1.0%)Water content can impact the accurate weighing of the standard and should be accounted for in concentration calculations.

Mechanism of Action: Nadolol as a Beta-Adrenergic Antagonist

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[5][6][7] These receptors are integral components of the sympathetic nervous system and are activated by catecholamines like epinephrine (B1671497) and norepinephrine. The blockade of these receptors by Nadolol leads to a cascade of downstream effects, primarily impacting the cardiovascular system.

Below is a diagram illustrating the signaling pathway affected by Nadolol.

Nadolol_Signaling_Pathway Nadolol's Mechanism of Action cluster_catecholamines Catecholamines cluster_receptors Beta-Adrenergic Receptors Epinephrine Epinephrine Beta1_Receptor β1 Receptor (Heart, Kidneys) Epinephrine->Beta1_Receptor Activates Beta2_Receptor β2 Receptor (Lungs, Vasculature) Epinephrine->Beta2_Receptor Activates Norepinephrine Norepinephrine Norepinephrine->Beta1_Receptor Activates Norepinephrine->Beta2_Receptor Activates G_Protein G Protein (Gs) Beta1_Receptor->G_Protein Activates Beta2_Receptor->G_Protein Activates Nadolol Nadolol Nadolol->Beta1_Receptor Blocks Nadolol->Beta2_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates Targets Leading to

Nadolol blocks β1 and β2 adrenergic receptors, inhibiting downstream signaling.

Experimental Protocols for Quantitative Analysis Using this compound

This compound is an ideal internal standard for the quantification of Nadolol in biological matrices such as plasma, serum, and urine. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by mass spectrometry.

General Workflow for Sample Analysis

The use of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis. The general workflow involves adding a known amount of this compound to all samples, including calibration standards and quality controls, at the initial stage of sample preparation. This allows for the correction of variability during the analytical process.

Experimental_Workflow General Workflow for Quantitative Analysis Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spiking->Sample_Preparation LC_Separation 4. Chromatographic Separation (HPLC or GC) Sample_Preparation->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Calculate Analyte/IS Peak Area Ratio) MS_Detection->Data_Analysis Quantification 7. Quantification (Determine Analyte Concentration) Data_Analysis->Quantification

Workflow for drug quantification using a deuterated internal standard.
Example Protocol: LC-MS/MS Analysis of Nadolol in Human Plasma

The following is a representative protocol for the analysis of Nadolol in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature and should be optimized and validated for specific laboratory conditions.

Table 3: LC-MS/MS Method Parameters for Nadolol Quantification

ParameterDescription
Sample Preparation
Protein Precipitation: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Add 300 µL of acetonitrile, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in mobile phase.
Chromatographic Conditions
HPLC System: Agilent 1200 Series or equivalent
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.4 mL/min
Injection Volume: 10 µL
Column Temperature: 40 °C
Mass Spectrometric Conditions
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: Nadolol: m/z 310.2 -> 254.1This compound: m/z 319.2 -> 263.1
Collision Energy: Optimized for each transition
Dwell Time: 100 ms

Quality Control of Deuterated Internal Standards

Ensuring the quality of deuterated internal standards like this compound is paramount for the integrity of quantitative bioanalytical data. A rigorous quality control process is essential to verify the identity, purity, and stability of the standard.

QC_Workflow Quality Control Workflow for Deuterated Standards cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Testing cluster_documentation Documentation & Release Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (¹H-NMR, MS) Purification->Identity Chemical_Purity Chemical Purity (HPLC, UPLC) Identity->Chemical_Purity Isotopic_Purity Isotopic Purity & Enrichment (Mass Spectrometry) Chemical_Purity->Isotopic_Purity Stability Stability Assessment (Freeze-Thaw, Long-Term) Isotopic_Purity->Stability CoA Certificate of Analysis Generation Stability->CoA Release Product Release for Use CoA->Release

A logical workflow for the quality control of deuterated internal standards.

This comprehensive approach to quality control ensures that each batch of this compound meets the stringent requirements for use in regulated and non-regulated bioanalysis, providing researchers with a reliable and accurate tool for their studies.

References

Interpreting the Certificate of Analysis for Nadolol-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and interpreting a Certificate of Analysis (CoA) for Nadolol-d9. Given the critical role of isotopically labeled standards in pharmaceutical research and development, a thorough comprehension of the quality control data presented in a CoA is paramount. This document outlines the typical quantitative data, details the underlying experimental methodologies, and visualizes the analytical workflow and the pharmacological mechanism of action of Nadolol (B74898).

Data Presentation: A Typical Certificate of Analysis

A Certificate of Analysis for a high-purity deuterated compound like this compound will invariably present a suite of quantitative data to confirm its identity, purity, and isotopic enrichment. The following table summarizes the kind of data one would expect to find, with illustrative values for clarity.

Test ParameterSpecificationResultMethod
Identity
¹H NMRConforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Mass SpectrumConforms to structureConformsMass Spectrometry (MS)
Purity
Purity by HPLC≥ 98.0%99.5%High-Performance Liquid Chromatography
Chemical Purity≥ 98.0%99.6%Quantitative NMR (qNMR)
Isotopic Enrichment
Isotopic Purity (d9)≥ 99 atom % D99.2 atom % DMass Spectrometry
Deuterium (B1214612) Incorporation≥ 99%ConformsNuclear Magnetic Resonance Spectroscopy
Physical Properties
AppearanceWhite to off-white solidWhite solidVisual Inspection
SolubilitySoluble in DMSO or MethanolSoluble in MethanolSolubility Test
Residual Solvents
Methanol≤ 3000 ppm< 50 ppmGas Chromatography (GC)

Experimental Protocols

The quantitative data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the amount of this compound relative to any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% triethylamine, pH adjusted to 4.6 with formic acid).[2] A common mobile phase composition is a gradient or isocratic elution. For example, a mixture of methanol, acetonitrile, and a phosphate (B84403) buffer.[1][3]

  • Flow Rate: Typically around 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where Nadolol has significant absorbance, such as 220 nm or 273 nm.[1][3] Fluorescence detection can also be used with excitation at 230 nm and emission at 300 nm for enhanced sensitivity.[2]

  • Procedure:

    • A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time.

    • A solution of the test sample is prepared at a similar concentration.

    • The sample solution is injected, and the resulting chromatogram is recorded.

    • The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful technique to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (HR-MS) coupled with an ionization source like electrospray ionization (ESI).[4]

  • Procedure:

    • The this compound sample is dissolved in a suitable solvent and infused into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The observed molecular weight is compared to the theoretical molecular weight of this compound to confirm its identity.

    • The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of molecules that are fully deuterated (d9) versus those with fewer deuterium atoms (d0 to d8). This allows for the calculation of the isotopic purity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used to confirm the positions of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (Proton NMR):

    • Procedure: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6) and the proton NMR spectrum is acquired.

    • Interpretation: The spectrum is analyzed for the presence of characteristic peaks corresponding to the non-deuterated positions of the Nadolol molecule. The absence or significant reduction of signals at the positions expected to be deuterated confirms the isotopic labeling.

  • ²H NMR (Deuterium NMR):

    • Procedure: A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium atoms.

    • Interpretation: The presence of signals at the expected chemical shifts confirms the location of the deuterium labels.

  • Isotopic Enrichment Assessment: The relative integrals of the proton signals in the ¹H NMR spectrum at the labeled positions can be used to estimate the degree of deuterium incorporation.[5] For a more precise quantification of isotopic enrichment, specialized NMR techniques can be employed.[6][7]

Mandatory Visualizations

Analytical Workflow for this compound Quality Control

The following diagram illustrates the logical workflow from sample receipt to the final issuance of a Certificate of Analysis for this compound.

This compound QC Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_review Data Review and Approval cluster_release Product Release SampleReceipt Sample Receipt and Login Identity Identity Confirmation (¹H NMR, MS) SampleReceipt->Identity Purity Purity Analysis (HPLC) SampleReceipt->Purity Isotopic Isotopic Enrichment (MS, NMR) SampleReceipt->Isotopic Physical Physical Properties (Appearance, Solubility) SampleReceipt->Physical Residual Residual Solvents (GC) SampleReceipt->Residual DataReview Data Review and Verification Identity->DataReview Purity->DataReview Isotopic->DataReview Physical->DataReview Residual->DataReview QAReview QA/QC Approval DataReview->QAReview GenerateCoA Generate Certificate of Analysis QAReview->GenerateCoA ProductRelease Product Release GenerateCoA->ProductRelease

Caption: Quality control workflow for this compound analysis.

Signaling Pathway of Nadolol

Nadolol is a non-selective beta-adrenergic antagonist. The diagram below illustrates its mechanism of action by blocking both beta-1 and beta-2 adrenergic receptors.

Nadolol Signaling Pathway cluster_agonists Adrenergic Agonists cluster_receptors Beta-Adrenergic Receptors cluster_nadolol Antagonist cluster_effects Physiological Effects Epinephrine Epinephrine Beta1 β1 Receptor (Heart, Kidney) Epinephrine->Beta1 Beta2 β2 Receptor (Lungs, Vasculature) Epinephrine->Beta2 Norepinephrine Norepinephrine Norepinephrine->Beta1 HeartEffects ↓ Heart Rate ↓ Contractility Beta1->HeartEffects Stimulates KidneyEffects ↓ Renin Release Beta1->KidneyEffects Stimulates LungEffects Bronchoconstriction Beta2->LungEffects Relaxes (inhibited) VascularEffects Vasoconstriction Beta2->VascularEffects Relaxes (inhibited) Nadolol This compound Nadolol->Beta1 Blocks Nadolol->Beta2 Blocks

Caption: Mechanism of action of Nadolol as a non-selective beta-blocker.[8][9][10][11]

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Nadolol using Nadolol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of nadolol (B74898) in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with nadolol-d9 (B565586) as an internal standard. The protocols and data presented are intended to assist in the development and validation of bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Accurate and reliable quantification of nadolol in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[6][7]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of nadolol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of nadolol in rat plasma.[6][7]

Materials:

  • Rat plasma samples

  • This compound internal standard (IS) working solution

  • Ethyl acetate (B1210297) (HPLC grade)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative to LLE, suitable for high-throughput analysis.[8][9]

Materials:

  • Plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile (B52724) (HPLC grade), ice-cold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of nadolol. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[6][7] or similar C18 column[5][10]
Mobile Phase A 10 mM Ammonium Formate in Water[6][7]
Mobile Phase B Acetonitrile[6][7]
Gradient/Isocratic Isocratic elution with 20:80 (v/v) of Mobile Phase A:B[6][7]
Flow Rate 0.5 mL/min[6][7]
Injection Volume 15 µL[6]
Column Temperature 30°C[6][7]
Total Run Time 2.5 minutes[6]

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Nadolol) m/z 310.20 → 254.10[6][7]
MRM Transition (this compound) m/z 319.20 → 255.00[6][7]
Collision Energy (CE) Optimized for the specific instrument
Declustering Potential (DP) Optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for nadolol using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Nadolol6 - 3000[6][7]> 0.99[7]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ6< 15< 1585 - 115
LQC(Low)< 15< 1585 - 115
MQC(Medium)< 15< 1585 - 115
HQC(High)< 15< 1585 - 115
(Note: Specific concentration values for LQC, MQC, and HQC were not detailed in the search results, but the acceptance criteria are based on FDA guidelines for bioanalytical method validation.)

Table 3: Recovery and Matrix Effect

ParameterNadololThis compound
Recovery 100.6% (average)[5][11]Not specified
Matrix Effect To be assessed; should be consistent and compensated by the internal standard.To be assessed

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex1 Vortex (5 min) extraction->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Nadolol Analysis using LLE and LC-MS/MS.

Simplified Signaling Pathway of Nadolol

nadolol_pathway nadolol Nadolol beta_receptors β1 and β2-Adrenergic Receptors nadolol->beta_receptors blocks adenylyl_cyclase Adenylyl Cyclase beta_receptors->adenylyl_cyclase stimulates camp cAMP adenylyl_cyclase->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates cellular_response Physiological Response (e.g., Decreased Heart Rate, Reduced Blood Pressure) pka->cellular_response leads to

Caption: Simplified Mechanism of Action for Nadolol.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nadolol in biological matrices by LC-MS/MS. The detailed protocols and performance data herein serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis. The methodologies can be adapted and validated for specific laboratory instrumentation and study requirements.

References

Application Note: Quantitative Analysis of Nadolol in Plasma by LC-MS/MS Using Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol (B74898) is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Accurate quantification of nadolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the sensitive and selective quantification of nadolol in plasma samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nadolol-d9 as the internal standard.[2][3][4] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2][5]

Principle

This method employs either liquid-liquid extraction (LLE) or protein precipitation (PPT) to isolate nadolol and its deuterated internal standard, this compound, from the plasma matrix.[3][4] The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode.[6][7] Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both nadolol and this compound and calculating the peak area ratio.

Experimental Protocols

Materials and Reagents
Stock and Working Solutions Preparation
  • Nadolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nadolol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the nadolol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[6] Prepare a working solution of this compound by diluting the stock solution with the same solvent system.

Sample Preparation

Two primary methods for sample preparation are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Protocol 1: Liquid-Liquid Extraction (LLE) [4]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.[4]

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) [3]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile (or a mixture of methanol and 0.1 M ZnSO₄ in a 4:1 v/v ratio).[3]

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the instrumental parameters for the analysis of nadolol.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Agilent HPLC or equivalent[4]
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[4]
Mobile Phase A 10 mM Ammonium Formate in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient/Isocratic Isocratic (20:80, A:B)[4]
Flow Rate 0.5 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 15 µL[4]
Run Time 2.5 minutes[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer AB Sciex API 4000 or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Ion Spray Voltage 5500 V[7]
Temperature 550°C[7]
MRM Transitions
Nadololm/z 310.2 → 254.1[3][7]
This compound (IS)m/z 319.2 → 255.0[3]
Collision Gas Nitrogen[6]

Quantitative Data Summary

The method is validated according to FDA guidelines.[3][4] The following tables present a summary of the quantitative performance of this analytical method.

Table 3: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 6 - 3000 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[10]
Lower Limit of Quantification (LLOQ) 6 ng/mL[3][4]

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC LevelAccuracy (%)Precision (%RSD)
Low QC 90.50 - 105.27[10]< 9.52[10]
Medium QC 90.50 - 105.27[10]< 9.52[10]
High QC 90.50 - 105.27[10]< 9.52[10]

Table 5: Recovery and Matrix Effect

ParameterResult
Extraction Recovery 91.3% - 100.6%[7]
Matrix Effect Minimal to no significant effect observed[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lle LLE Protocol cluster_ppt PPT Protocol cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is lle_extract Add Ethyl Acetate Vortex & Centrifuge is->lle_extract OR ppt_extract Add Acetonitrile Vortex & Centrifuge is->ppt_extract supernatant Collect Supernatant lle_extract->supernatant ppt_extract->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (Positive ESI, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant report Generate Report quant->report

Caption: Workflow for Nadolol quantification in plasma.

Conclusion

The described LC-MS/MS method for the determination of nadolol in plasma using this compound as an internal standard is sensitive, selective, accurate, and reproducible. The protocol offers flexibility with two effective sample preparation techniques, LLE and PPT, both yielding high recovery and minimal matrix effects. This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies.

References

Application Note: High-Throughput Analysis of Nadolol in Human Plasma Using HPLC-MS/MS with Nadolol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of Nadolol in human plasma. The method utilizes Nadolol-d9 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and other cardiovascular conditions.[1] Accurate and reliable quantification of Nadolol in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated HPLC-MS/MS method that is both rapid and sensitive for the analysis of Nadolol in human plasma, employing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[2]

Standard Solutions

Stock Solutions (1 mg/mL): Individually weigh and dissolve Nadolol and this compound in methanol to prepare 1 mg/mL stock solutions.

Working Standard Solutions: Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.[2]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[2]
Mobile Phase A 10 mM Ammonium formate in water[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic: 20% A / 80% B[2]
Flow Rate 0.5 mL/min[2]
Injection Volume 15 µL[2]
Column Temperature 30°C[2]
Run Time 2.5 minutes[2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas As per instrument manufacturer's recommendation
Collision Gas As per instrument manufacturer's recommendation
IonSpray Voltage As per instrument manufacturer's recommendation
Temperature As per instrument manufacturer's recommendation

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nadolol 310.20254.10[2]
This compound (IS) 319.20255.00[2]

Results and Discussion

Method Validation

The method was validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, and stability.[2]

Linearity: The method demonstrated excellent linearity over a concentration range of 6 to 3000 ng/mL for Nadolol in human plasma.[2] The correlation coefficient (r²) was consistently >0.99.

Quantitative Data Summary

ParameterResult
Linearity Range 6 - 3000 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 6 ng/mL[2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound IS (25 µL) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation (Nitrogen) lle->evap recon Reconstitution (Mobile Phase) evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Reporting quant->report

Figure 1: Experimental workflow for the HPLC-MS/MS analysis of Nadolol.

Signaling Pathway and Logical Relationships

For this analytical method, a logical relationship diagram illustrating the key components and their interactions is more appropriate than a biological signaling pathway.

logical_relationship cluster_analyte Analytes cluster_matrix Biological Matrix cluster_instrumentation Instrumentation Nadolol Nadolol HPLC HPLC Nadolol->HPLC Separation Nadolol_d9 This compound (IS) Nadolol_d9->Nadolol Internal Standard Correction Nadolol_d9->HPLC Separation Plasma Human Plasma Plasma->HPLC Matrix Introduction MSMS MS/MS HPLC->MSMS Ionization & Detection MSMS->Nadolol Quantification

Figure 2: Logical relationship of key components in the analytical method.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Nadolol in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient liquid-liquid extraction protocol allows for rapid sample processing, making this method ideal for pharmacokinetic studies and routine therapeutic drug monitoring.

References

Application Notes and Protocols for the Bioanalysis of Nadolol using Nadolol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of Nadolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Nadolol-d9, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Nadolol in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol and is followed by a comparative summary of their performance characteristics.

Quantitative Data Summary

The selection of a sample preparation technique is a critical step in bioanalytical method development, impacting recovery, data quality, and laboratory workflow. The following table summarizes the key quantitative parameters for the three described methods for Nadolol analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >80% (estimated for similar analytes)~100.6%[2][3]>85%
Matrix Effect Prone to significant matrix effectsLow to moderate matrix effectsMinimal matrix effects
Limit of Quantification (LOQ) Typically higher due to matrix effects6 ng/mL[1][4]Potentially lower due to cleaner extracts
Throughput HighModerateHigh (with automation)
Cost per Sample LowModerateHigh
Method Development Time ShortModerateCan be extensive

Experimental Protocols

Internal Standard Spiking

For all protocols, the initial step involves spiking the plasma samples with the internal standard, this compound.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add a small, precise volume of the this compound working solution to each plasma sample to achieve a final concentration that is within the linear range of the calibration curve. A typical concentration might be 100 ng/mL.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput screening. Acetonitrile is a commonly used precipitating agent. The "solvent first" approach can help prevent filter plate clogging and improve filtrate clarity.

Experimental Protocol: Protein Precipitation
  • Solvent Addition: To each well of a 96-well filter plate, add 300 µL of cold acetonitrile.

  • Sample Addition: Add 100 µL of the plasma sample (pre-spiked with this compound) to each well containing acetonitrile.

  • Precipitation: Mix thoroughly by vortexing for 1-2 minutes.

  • Filtration: Place the filter plate on a vacuum manifold and apply a vacuum to collect the filtrate in a clean 96-well collection plate. Alternatively, centrifuge the plate to collect the filtrate.

  • Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

PPT_Workflow start Start: Plasma Sample + this compound solvent Add Cold Acetonitrile (3:1 v/v) start->solvent vortex Vortex to Precipitate Proteins solvent->vortex filter Filter or Centrifuge vortex->filter evaporate Evaporate Supernatant filter->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Preparation: To 200 µL of plasma sample (pre-spiked with this compound) in a microcentrifuge tube, add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate (B1210297) to the tube.

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample + this compound basify Adjust pH (e.g., 0.1 M NaOH) start->basify add_solvent Add Ethyl Acetate basify->add_solvent vortex Vortex for Extraction add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end SPE_Workflow start Start: Plasma Sample + this compound pretreat Pre-treat Sample (e.g., Dilute with Acid) start->pretreat load Load onto SPE Cartridge pretreat->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute end LC-MS/MS Analysis elute->end

References

Application Note: High-Throughput Quantification of Nadolol and Nadolol-d9 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous determination and quantification of Nadolol and its deuterated internal standard, Nadolol-d9, in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Nadolol concentrations.

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Accurate and reliable quantification of Nadolol in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. This document provides a detailed protocol for the chromatographic separation and quantification of Nadolol and this compound in human plasma.

Experimental

Materials and Reagents
  • Nadolol reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Ethyl acetate

  • Human plasma (blank)

  • Ultrapure water

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Nadolol and this compound from human plasma.[2][3]

Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds to mix.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
Instrument HPLC system coupled with a tandem mass spectrometer
Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[2][3]
Mobile Phase A 10 mM Ammonium Formate in Water[2][3]
Mobile Phase B Acetonitrile[2][3]
Gradient Isocratic: 20:80 (v/v) Mobile Phase A : Mobile Phase B[2][3]
Flow Rate 0.5 mL/min[2][3]
Injection Volume 15 µL[2][3]
Column Temperature 30°C[2][3]
Run Time 2.5 minutes[2][3]
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Nadololm/z 310.20 → 254.10[2][3]
This compound (IS)m/z 319.20 → 255.00[2][3]
Collision Gas Argon
Source Temperature 500°C
IonSpray Voltage 5500 V

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Nadolol in human plasma.

ParameterResult
Linearity Range 6 - 3000 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 6 ng/mL[2][3]
Retention Time - Nadolol Approximately 1.8 min (Varies with system)
Retention Time - this compound Approximately 1.8 min (Varies with system)
Inter-assay Precision (%CV) < 15%
Inter-assay Accuracy (%Bias) Within ±15%

The use of a deuterated internal standard, this compound, effectively compensates for any variability during sample preparation and ionization, leading to high precision and accuracy. The short run time of 2.5 minutes allows for high-throughput analysis, making this method ideal for studies with large sample sets.

Workflow Diagram

a cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_ea 4. Add Ethyl Acetate vortex1->add_ea vortex2 5. Vortex (Extraction) add_ea->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separate 11. Chromatographic Separation inject->separate detect 12. MS/MS Detection (MRM) separate->detect integrate 13. Peak Integration detect->integrate calculate 14. Calculate Concentration integrate->calculate report 15. Generate Report calculate->report

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Nadolol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative determination of Nadolol (B74898) in biological samples, including plasma, serum, and urine. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental procedures, expected analytical performance, and visual workflows.

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension and angina pectoris.[1] Accurate quantification of Nadolol in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Liquid-liquid extraction is a widely employed sample preparation technique that offers high recovery and effective removal of endogenous interferences prior to chromatographic analysis.[3][4] This note outlines various established LLE methods for Nadolol, providing a comparative summary of their performance.

Data Presentation

The following tables summarize the quantitative data from various validated liquid-liquid extraction methods for Nadolol from biological samples.

Table 1: LLE Performance Data for Nadolol in Plasma/Serum

ParameterMethod 1Method 2Method 3
Biological Matrix Plasma/SerumHuman PlasmaRat Plasma
Extraction Solvent Diethyl ether-dichloromethane (5:2, v/v)[5]Not specified, convenient LLE process[6]Ethyl acetate[7]
Internal Standard Not specifiedNot specifiedNadolol D9[7]
Analytical Technique HPLC-Fluorimetric Detection[5]HPLC with UV and Fluorescence Detection[6]HPLC-MS/MS[7]
Linearity Range 1-400 ng/mL[5]6.25-100 ng/mL[6]6-3000 ng/mL[7]
Limit of Detection (LOD) 0.1 ng/mL[5]Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported6 ng/mL[7]
Accuracy Good correlation with a previous method (r=0.9544)[5]90.50% - 105.27%[6]Acceptable per FDA guidelines[7]
Precision (RSDs) Not Reported< 9.52%[6]Acceptable per FDA guidelines[7]

Table 2: LLE Performance Data for Nadolol in Urine

ParameterMethod 1Method 2
Biological Matrix UrineUrine
Extraction Solvent Diethyl ether-dichloromethane (5:2, v/v)[5]n-butyl acetate (B1210297) or ether from alkaline KCl saturated samples[8]
Internal Standard Not specifiedNot specified
Analytical Technique HPLC-Fluorimetric Detection[5]Fluorometric determination after oxidation[8]
Linearity Range 0.1-40 µg/mL[5]Not Reported
Limit of Detection (LOD) Not ReportedCan measure as little as 0.01 µg of nadolol/sample[8]
Limit of Quantification (LOQ) Not ReportedNot Reported
Accuracy Good correlation with a previous method (r=0.9919)[5]Not Reported
Precision (RSDs) Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the liquid-liquid extraction of Nadolol from biological samples based on published literature.

Protocol 1: LLE of Nadolol from Plasma, Serum, or Urine for HPLC-Fluorimetric Analysis

This protocol is adapted from a method developed for the determination of Nadolol in plasma, serum, and urine.[5]

Materials:

  • Biological sample (0.5 mL of plasma, serum, or urine)[5]

  • Diethyl ether

  • Dichloromethane (B109758)

  • Orthophosphoric acid

  • Water

  • Acetonitrile (B52724)

  • Triethylamine

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • HPLC system with fluorimetric detection

Procedure:

  • Sample Preparation: To 0.5 mL of the biological sample in a centrifuge tube, add the extraction solvent mixture of diethyl ether and dichloromethane (5:2, v/v).

  • Extraction: Vortex the mixture vigorously for a predetermined time to ensure thorough mixing and partitioning of Nadolol into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the organic supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the resulting residue in the chromatographic eluent, which consists of water-acetonitrile-triethylamine (800:200:1, v/v) adjusted to pH 3.0 with orthophosphoric acid.[5]

  • Analysis: Inject the reconstituted sample into the HPLC system for analysis.

Protocol 2: LLE of Nadolol from Rat Plasma for HPLC-MS/MS Analysis

This protocol is based on a sensitive method for quantifying Nadolol in rat plasma.[7]

Materials:

  • Rat plasma sample

  • Ethyl acetate[7]

  • Nadolol D9 (internal standard)[7]

  • 10 mM Ammonium (B1175870) formate (B1220265) (Mobile Phase A)[7]

  • Acetonitrile (Mobile Phase B)[7]

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • HPLC-MS/MS system

Procedure:

  • Sample Pre-treatment: Spike the plasma sample with the internal standard, Nadolol D9.

  • Extraction: Add ethyl acetate to the plasma sample.

  • Mixing: Vortex the mixture to facilitate the extraction of Nadolol and the internal standard into the ethyl acetate.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase consisting of 10 mM ammonium formate and acetonitrile (20:80 v/v).[7]

  • Analysis: Inject a 15 μL aliquot into the HPLC-MS/MS system for quantification.[7]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the liquid-liquid extraction of Nadolol.

LLE_Workflow_General cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard (Optional) start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS or HPLC reconstitute->inject

Caption: General workflow for liquid-liquid extraction of Nadolol.

LLE_Protocol_1 cluster_start Start cluster_extraction Extraction Steps cluster_processing Sample Processing cluster_end Analysis sample 0.5 mL Plasma, Serum, or Urine add_solvent Add Diethyl ether: Dichloromethane (5:2) sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (pH 3.0) evaporate->reconstitute analysis HPLC-Fluorimetric Analysis reconstitute->analysis

Caption: Protocol 1 workflow for Nadolol extraction.

References

Application Notes and Protocols: Nadolol-d9 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nadolol-d9 as a stable isotope tracer in metabolic and pharmacokinetic studies. Detailed protocols and data presentation are included to guide researchers in designing and executing robust experiments.

Introduction

Nadolol (B74898) is a non-selective beta-adrenergic receptor blocker used in the management of hypertension and angina pectoris. It is characterized by its long half-life and the fact that it is not extensively metabolized in the liver, with the majority being excreted unchanged in the urine and feces.[1][2] this compound, a deuterated analog of Nadolol, serves as an ideal stable isotope tracer for pharmacokinetic and metabolic investigations. Its chemical and biological behavior is nearly identical to that of Nadolol, but its increased mass allows for its distinct detection and quantification by mass spectrometry.

The primary application of this compound as a tracer is in relative bioavailability and pharmacokinetic studies, where it is often used as an internal standard for the accurate quantification of Nadolol in biological matrices such as plasma and urine.[3][4] Co-administration of Nadolol and this compound allows for the precise determination of pharmacokinetic parameters by minimizing variability between subjects.

Key Applications

  • Relative Bioavailability Studies: Co-administration of a therapeutic dose of Nadolol with a tracer dose of this compound allows for the accurate assessment of the bioavailability of different formulations of Nadolol.

  • Pharmacokinetic Analysis: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of Nadolol in biological samples. This is crucial for determining key pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).

  • Drug-Drug Interaction Studies: The impact of co-administered drugs on the absorption, distribution, and excretion of Nadolol can be meticulously studied using this compound as a tracer.

  • Metabolic Fate and Excretion Studies: While Nadolol is not extensively metabolized, this compound can be used to trace its passage through the body and accurately quantify its excretion in urine and feces.

Experimental Protocols

Protocol 1: Relative Bioavailability Study of Oral Nadolol Formulation

This protocol outlines a typical crossover study design to compare the relative bioavailability of a test formulation of Nadolol with a reference formulation using this compound as a tracer.

1. Study Design:

  • A randomized, two-period, two-sequence crossover design is recommended.

  • Subjects should be healthy adult volunteers who have provided informed consent.

  • A washout period of at least 14 days should be implemented between the two treatment periods.

2. Investigational Products:

  • Test Product: Oral tablet of Nadolol (e.g., 80 mg).

  • Reference Product: Oral solution of Nadolol (e.g., 80 mg).

  • Tracer: this compound solution for oral administration (e.g., 100 µg).

3. Study Procedure:

  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration.

  • Dosing: In each period, subjects will receive a single oral dose of either the test or reference Nadolol formulation, co-administered with the oral tracer dose of this compound.

  • Blood Sampling: Venous blood samples (approximately 5 mL) should be collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Analysis (LC-MS/MS Method):

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 600 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a different deuterated beta-blocker).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nadolol: e.g., m/z 310.2 -> 254.2

      • This compound: e.g., m/z 319.2 -> 263.2

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax, t1/2) for both Nadolol and this compound will be calculated using non-compartmental analysis.

  • The relative bioavailability of the test formulation will be determined by comparing the AUC and Cmax ratios of the test to the reference product.

Protocol 2: Quantification of Nadolol in Plasma using this compound as an Internal Standard

This protocol details the analytical procedure for the accurate quantification of Nadolol in plasma samples.

1. Reagents and Materials:

  • Nadolol reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Nadolol and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions of Nadolol by serial dilution of the stock solution with 50% methanol.

  • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in 50% methanol.

3. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of Nadolol to achieve a concentration range (e.g., 1-500 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the working internal standard solution (this compound).

  • Add 100 µL of 0.1 M sodium hydroxide.

  • Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Follow the chromatographic and mass spectrometric conditions as described in Protocol 1.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Nadolol to this compound against the concentration of Nadolol.

  • Determine the concentration of Nadolol in the unknown samples by interpolation from the calibration curve.

Data Presentation

The following tables present representative pharmacokinetic data that could be obtained from a relative bioavailability study as described in Protocol 1.

Table 1: Pharmacokinetic Parameters of Nadolol after Oral Administration of Test and Reference Formulations (n=12)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
AUC0-72h (ng·h/mL) 1250 ± 3501300 ± 380
AUC0-inf (ng·h/mL) 1400 ± 4001450 ± 420
Cmax (ng/mL) 85 ± 2590 ± 28
Tmax (h) 3.5 ± 1.03.2 ± 0.9
t1/2 (h) 22 ± 523 ± 6

Table 2: Pharmacokinetic Parameters of this compound Tracer Co-administered with Test and Reference Formulations (n=12)

ParameterWith Test Formulation (Mean ± SD)With Reference Formulation (Mean ± SD)
AUC0-72h (ng·h/mL) 15.2 ± 4.515.5 ± 4.8
Cmax (ng/mL) 1.1 ± 0.31.2 ± 0.4
Tmax (h) 3.4 ± 1.13.3 ± 1.0

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study using this compound as a tracer.

G cluster_0 Study Design & Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalysis cluster_3 Data Analysis A Subject Recruitment & Screening B Randomization to Treatment Sequence A->B C Oral Administration: Nadolol (Test/Reference) + This compound Tracer B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Sample Storage at -80°C E->F G Sample Preparation: Protein Precipitation or Liquid-Liquid Extraction F->G H LC-MS/MS Analysis: Quantification of Nadolol and this compound G->H I Pharmacokinetic Parameter Calculation (AUC, Cmax, etc.) H->I J Statistical Analysis: Relative Bioavailability Assessment I->J

Experimental workflow for a Nadolol/Nadolol-d9 pharmacokinetic study.
Signaling Pathway of Nadolol

Nadolol acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors. The diagram below illustrates the canonical signaling pathway inhibited by Nadolol.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Catecholamines Catecholamines (e.g., Epinephrine) Receptor Beta-1 / Beta-2 Adrenergic Receptor Catecholamines->Receptor Activates Nadolol Nadolol / this compound Nadolol->Receptor Blocks G_protein Gs Protein Activation Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response: - Increased Heart Rate - Increased Contractility - Bronchodilation PKA->Response

Simplified signaling pathway of beta-adrenergic receptors and inhibition by Nadolol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nadolol-d9 Concentration for Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nadolol-d9 as an internal standard in your LC-MS/MS workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantitative analysis of Nadolol.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the optimal concentration of this compound crucial for my assay?

A1: The concentration of your internal standard (IS), this compound, is a critical factor in the accuracy and precision of your quantitative LC-MS/MS assay. An optimized concentration ensures that the IS signal is consistent and strong enough for reliable detection without interfering with the ionization of the target analyte, Nadolol. A properly determined IS concentration helps to compensate for variations that can occur during sample preparation, injection volume differences, and matrix effects, leading to more reliable and reproducible results.

Q2: What is a good starting concentration for this compound?

A2: A common and effective starting point for the concentration of this compound is the mid-point of the calibration curve for Nadolol. For instance, if your calibration curve for Nadolol ranges from 5 ng/mL to 1000 ng/mL, a suitable initial concentration for this compound would be approximately 500 ng/mL. This approach aims for a response ratio between the analyte and the IS that is close to unity for a significant portion of the calibration range, which can enhance the precision of the assay. However, this is only a preliminary step, and empirical optimization is essential for each specific analytical method.

Q3: How can I determine if my this compound concentration is too high or too low?

A3:

  • Too High: An excessively high concentration of this compound can lead to ion suppression, where the IS competes with Nadolol for ionization in the mass spectrometer's source. This can result in a suppressed signal for Nadolol and may cause non-linearity in the calibration curve. Another indicator of a high IS concentration is detector saturation for the this compound peak.

  • Too Low: A concentration that is too low may produce a poor signal-to-noise ratio (S/N) for this compound. This can lead to high variability in its peak area, which in turn compromises the precision and accuracy of the quantification of Nadolol. The response of the internal standard may be inconsistent across different samples.

Q4: What are "matrix effects" and how can this compound help mitigate them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, affecting the accuracy of the results.[1][2] A stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects because it has nearly identical physicochemical properties to the analyte and will be similarly affected by the matrix.[3] By maintaining a consistent analyte-to-IS peak area ratio, this compound can compensate for these variations.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your LC-MS/MS assay.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working solutions of this compound at concentrations such as 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL.

2. Preparation of Test Samples:

  • Prepare a solution of Nadolol at a concentration that falls in the mid-range of your intended calibration curve (e.g., 500 ng/mL).

  • Create a set of test samples by spiking a constant volume of the mid-range Nadolol solution with an equal volume of each of the this compound working solutions.

  • Include a blank matrix sample (e.g., plasma) spiked only with the mid-range Nadolol concentration to assess the matrix effect.

3. LC-MS/MS Analysis:

  • Analyze the prepared samples using your established LC-MS/MS method for Nadolol.

  • A validated method for Nadolol in rat plasma utilizes a C18 column with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (20:80 v/v) at a flow rate of 0.5 mL/min.[1][2]

  • The multiple reaction monitoring (MRM) transitions for Nadolol are m/z 310.20 → 254.10, and for this compound are m/z 319.20 → 255.00.[1][2]

4. Data Evaluation:

  • For each concentration of this compound, evaluate the following parameters:

    • Peak Area of this compound: Ensure the peak area is sufficiently high for good precision but not causing detector saturation.

    • Peak Area of Nadolol: Monitor for any suppression or enhancement of the Nadolol signal as the this compound concentration changes.

    • Analyte/IS Peak Area Ratio: The ratio should remain consistent for the constant concentration of Nadolol.

    • Precision (%CV): Calculate the coefficient of variation for the analyte/IS peak area ratio across replicate injections. A lower %CV indicates better precision.

Data Presentation

Table 1: Effect of this compound Concentration on Analyte and Internal Standard Response

This compound Concentration (ng/mL)Mean Nadolol Peak AreaMean this compound Peak AreaMean Analyte/IS Peak Area Ratio%CV of Peak Area Ratio (n=5)
101,520,00085,00017.888.5
501,510,000430,0003.513.2
100 1,490,000 880,000 1.69 1.8
5001,350,0004,500,0000.302.1
10001,100,0009,200,000 (Saturation)0.124.5

Note: Data presented is illustrative of a typical optimization experiment. In this example, 100 ng/mL is selected as the optimal concentration as it provides a strong IS signal without significantly suppressing the analyte signal and results in the best precision.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area

  • Question: My this compound peak area is highly variable between injections, what could be the cause?

  • Answer: High variability in the internal standard response can be attributed to several factors. A systematic investigation is recommended to identify the root cause.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure pipettes are properly calibrated and that a consistent procedure is used for adding the IS to all samples. Thoroughly vortex or mix samples after adding the IS to ensure homogeneity.
Autosampler Issues Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
LC System Instability Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate.
Ion Source Instability Clean the ion source. Check for a stable spray in the electrospray ionization (ESI) source.

Issue 2: Poor Peak Shape for Nadolol or this compound

  • Question: I am observing peak tailing or splitting for Nadolol and/or this compound. How can I resolve this?

  • Answer: Poor peak shape can compromise the accuracy of peak integration and, consequently, the quantitative results.

Potential CauseRecommended Solution
Column Degradation Replace the analytical column. The use of a guard column is recommended to extend column lifetime.
Inappropriate Mobile Phase Adjust the pH or the organic solvent content of the mobile phase. Ensure the mobile phase components are miscible.
Co-eluting Interferences Optimize the chromatographic gradient to improve the separation of the analytes from interfering matrix components.
Sample Overload Reduce the injection volume or the concentration of the sample.

Issue 3: Inconsistent Analyte/IS Peak Area Ratio

  • Question: The peak area ratio of Nadolol to this compound is not consistent across my calibration curve or quality control samples. What should I investigate?

  • Answer: An inconsistent peak area ratio suggests that the internal standard is not effectively compensating for variations in the analytical process.

Potential CauseRecommended Solution
Non-linearity of Detector Response Ensure that neither the analyte nor the IS is saturating the detector. If saturation is observed, dilute the samples or reduce the IS concentration.
Analyte-Specific Matrix Effects While this compound is expected to track Nadolol closely, severe matrix effects can sometimes affect them differently. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove more matrix components.
Cross-talk or Isobaric Interference Ensure that the MRM transitions are specific and that there is no interference from other compounds in the sample.
Incorrect IS Concentration Re-evaluate the optimal IS concentration as described in the protocol above.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_sample 2. Sample Spiking cluster_analysis 3. LC-MS/MS Analysis cluster_eval 4. Data Evaluation cluster_decision 5. Decision stock Prepare this compound Stock Solution (1 mg/mL) working Prepare this compound Working Solutions (10-1000 ng/mL) stock->working spike Spike Nadolol Standard with this compound Working Solutions working->spike analyte Prepare Mid-Range Nadolol Standard analyte->spike inject Inject Samples into LC-MS/MS System spike->inject evaluate Evaluate: - Peak Areas - Analyte/IS Ratio - Precision (%CV) inject->evaluate optimal Select Optimal This compound Concentration evaluate->optimal

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Analyte/IS Ratio check_saturation Detector Saturation? start->check_saturation check_linearity Calibration Curve Linearity? check_saturation->check_linearity No solution_dilute Dilute Samples or Reduce IS Conc. check_saturation->solution_dilute Yes solution_cleanup Improve Sample Clean-up check_linearity->solution_cleanup No (Matrix Effect) solution_mrm Verify MRM Specificity check_linearity->solution_mrm Check for Interference solution_reoptimize Re-optimize IS Concentration solution_mrm->solution_reoptimize

Caption: Decision tree for troubleshooting inconsistent analyte/IS peak area ratios.

References

Technical Support Center: Managing Ion Suppression in Bioanalysis of Nadolol with Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing ion suppression effects during the quantitative analysis of Nadolol (B74898) in biological matrices using Nadolol-d9 as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Nadolol.

Issue 1: Low or Inconsistent Nadolol Signal Intensity

  • Question: My signal for Nadolol is unexpectedly low or varies significantly between injections, but the this compound signal is stable. What could be the cause?

  • Answer: This issue often points to ion suppression affecting the analyte more than the internal standard, or issues with the analyte itself.

    • Possible Cause 1: Differential Ion Suppression. Although this compound is an ideal internal standard, slight differences in elution time (isotopic effect) can lead to differential ion suppression if a region of strong matrix interference co-elutes with the analyte but not the internal standard.[1]

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of Nadolol and this compound. A significant separation might require chromatographic optimization.

      • Post-Column Infusion Experiment: Perform a post-column infusion of Nadolol to identify regions of ion suppression in your chromatogram. If a significant dip in the Nadolol signal corresponds to its retention time, this confirms ion suppression.

      • Improve Sample Cleanup: Enhance your sample preparation method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

      • Chromatographic Adjustment: Modify the gradient or mobile phase composition to separate Nadolol from the suppression zone.

  • Question: Both my Nadolol and this compound signals are low or decreasing throughout the analytical run. What should I investigate?

  • Answer: This suggests a problem that is affecting the overall sensitivity of the MS instrument or a progressive build-up of matrix components.

    • Possible Cause 1: Matrix-Induced Ion Source Contamination. Components from the biological matrix can accumulate in the ion source, leading to a gradual decrease in signal for all analytes.

    • Troubleshooting Steps:

      • Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, such as the capillary and lenses.

      • Inject Blank Samples: After running a batch of samples, inject several blank solvent samples to check for carryover and to help clean the system.[1]

      • Optimize Sample Preparation: A more effective sample cleanup will reduce the amount of matrix components entering the MS system.

    • Possible Cause 2: Mobile Phase Issues. Contaminants or improper formulation of the mobile phase can cause ion suppression.

    • Troubleshooting Steps:

      • Prepare Fresh Mobile Phase: Use high-purity solvents and additives (LC-MS grade).

      • Filter Mobile Phase: Ensure your mobile phases are properly filtered to remove any particulate matter.

Issue 2: Inaccurate or Imprecise Quantitative Results

  • Question: My calibration curve has poor linearity (R² < 0.99), or my quality control (QC) samples are failing acceptance criteria. How can this compound help troubleshoot this?

  • Answer: Poor linearity and inaccurate QC results in the presence of a stable isotope-labeled internal standard often point to issues with sample preparation or the standard solutions.

    • Possible Cause 1: Inconsistent Sample Extraction Recovery. If the extraction efficiency of Nadolol varies between samples, but this compound recovery is consistent, it can lead to inaccurate results.

    • Troubleshooting Steps:

      • Review Extraction Protocol: Ensure the pH of the sample and extraction solvent are optimal for Nadolol. A liquid-liquid extraction with ethyl acetate (B1210297) has been shown to be effective.

      • Evaluate Matrix Effects: Prepare a set of QC samples in the biological matrix and another set in a clean solvent. A significant difference in the analyte/internal standard response ratio indicates a strong matrix effect that may not be fully compensated.

    • Possible Cause 2: Errors in Standard and QC Sample Preparation. Inaccuracies in spiking concentrations will directly impact the results.

    • Troubleshooting Steps:

      • Prepare Fresh Standards: Prepare new stock and working solutions of Nadolol and this compound.

      • Verify Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a suitable internal standard for Nadolol?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Nadolol. Ideally, it has the same physicochemical properties, chromatographic retention time, and ionization efficiency as Nadolol.[1] This allows it to co-elute with Nadolol and experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-internal standard peak area ratio and accurate quantification.

Q2: Can the use of this compound completely eliminate ion suppression effects?

A2: While this compound is excellent for compensating for ion suppression, it may not completely eliminate the underlying issue. Significant ion suppression can still lead to a decrease in the overall signal intensity of both the analyte and the internal standard, potentially impacting the sensitivity and the lower limit of quantification (LLOQ) of the assay.[3] Therefore, it is always recommended to optimize sample preparation and chromatography to minimize ion suppression as much as possible.

Q3: What is the "deuterium isotope effect" and can it affect my analysis with this compound?

A3: The deuterium (B1214612) isotope effect refers to the potential for a slight change in the physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can sometimes lead to a small difference in chromatographic retention time between the analyte and its deuterated internal standard.[1] If this separation occurs in a region of significant ion suppression, it can lead to differential suppression and affect the accuracy of quantification. It is crucial to verify the co-elution of Nadolol and this compound during method development.

Q4: What are some effective sample preparation techniques to reduce matrix effects for Nadolol analysis in plasma?

A4: While protein precipitation is a simple technique, it may not be sufficient to remove all interfering matrix components, especially phospholipids. More rigorous methods are often preferred:

  • Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate has been successfully used for the extraction of Nadolol from plasma, providing a cleaner extract.

  • Solid-Phase Extraction (SPE): SPE can offer even more selective removal of interferences, leading to a significant reduction in matrix effects.

Q5: How can I quantitatively assess the matrix effect in my Nadolol assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean solvent at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Clean Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. One study reported a matrix effect of 115% for nadolol in plasma, indicating ion enhancement.

Experimental Protocols

Validated LC-MS/MS Method for Nadolol in Rat Plasma

This protocol is based on the validated method by Nagendra Kumar et al. (2023).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nadolol: 310.20 → 254.10 m/z

    • This compound (IS): 319.20 → 255.00 m/z

Data Presentation

Table 1: Method Validation Parameters for Nadolol Analysis using this compound

ParameterResultAcceptance Criteria
Linearity Range6 - 3000 ng/mLR² ≥ 0.99
Lower Limit of Quantification (LLOQ)6 ng/mLSignal-to-Noise > 10
Intra-day Precision (%CV)
LQC (Low QC)4.5%≤ 15%
MQC (Medium QC)3.8%≤ 15%
HQC (High QC)5.2%≤ 15%
Inter-day Precision (%CV)
LQC6.1%≤ 15%
MQC5.5%≤ 15%
HQC6.8%≤ 15%
Accuracy (% Bias)
LQC-3.2% to 4.5%Within ±15%
MQC-5.1% to 3.8%Within ±15%
HQC-2.7% to 5.2%Within ±15%
Recovery
Nadolol85-92%Consistent and reproducible
This compound88%Consistent and reproducible
Matrix Effect Not explicitly quantified in the study, but the method met FDA guidelines for precision and accuracy, indicating effective compensation by this compound.Consistent and reproducible

Data summarized from Nagendra Kumar et al. (2023).

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract evap Evaporate extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Nadolol / this compound) integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: Experimental workflow for Nadolol bioanalysis.

ion_suppression_logic cluster_problem The Problem: Ion Suppression cluster_solution The Solution: Stable Isotope-Labeled Internal Standard matrix Co-eluting Matrix Components ion_source Ion Source Competition matrix->ion_source analyte Nadolol analyte->ion_source suppressed_signal Inaccurate (Low) Signal ion_source->suppressed_signal is This compound (IS) coelution Co-elution of Nadolol & this compound is->coelution same_effect Both Experience Same Suppression coelution->same_effect ratio Peak Area Ratio (Nadolol / this compound) Remains Constant same_effect->ratio accurate_quant Accurate Quantification ratio->accurate_quant analyte_sol Nadolol analyte_sol->coelution

Caption: Logic of ion suppression compensation with this compound.

References

Technical Support Center: Ensuring the Stability of Nadolol-d9 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Nadolol-d9 in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The main stability concerns for this compound, similar to its non-deuterated counterpart Nadolol (B74898), in biological matrices (e.g., plasma, serum, urine) are degradation due to hydrolysis (both acidic and alkaline conditions) and oxidation.[1] It is crucial to control the pH and minimize exposure to oxidative conditions during sample collection, processing, and storage.

Q2: Is this compound susceptible to degradation from light or heat?

A2: Based on forced degradation studies of Nadolol, it is considered stable under thermal and photolytic conditions.[1] Therefore, special precautions to protect samples from light or moderate temperature fluctuations during routine handling are generally not necessary, although adherence to standard laboratory practices for sample storage is always recommended.

Q3: How should I store my biological samples containing this compound?

A3: For long-term stability, it is recommended to store biological samples at -20°C or -70°C. Short-term stability studies for Nadolol have shown it to be stable at room temperature for at least 12 hours.[2] However, to minimize the risk of degradation, especially from enzymatic or microbial activity in the matrix, it is best practice to process and freeze samples as soon as possible after collection.

Q4: Is the stability of this compound the same as Nadolol?

A4: While specific quantitative stability data for this compound is not extensively published, the stability of a deuterated isotopologue is generally considered to be very similar to the non-deuterated parent drug under the same conditions. The substitution of hydrogen with deuterium (B1214612) does not typically alter the fundamental chemical reactivity in terms of hydrolysis or oxidation. Bioanalytical methods using this compound as an internal standard have reported acceptable stability for the overall assay, which implicitly supports the stability of this compound under the tested conditions.[3][4]

Q5: What are the known degradation products of Nadolol?

A5: Forced degradation and radiodegradation studies have identified several degradation products of Nadolol. The primary degradation pathways involve hydrolysis and oxidation.[1][5] One of the main degradation products results from the abstraction of a hydroxyl group and subsequent aromatization of the tetrahydronaphthalene ring.[5] Other identified products are a result of oxidation or dehydration processes.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing: Prolonged exposure to room temperature or extreme pH conditions.- Process samples on ice or at a controlled cool temperature. - Ensure the pH of any buffers or solutions used is near neutral. - Minimize the time between sample thawing and analysis.
Oxidative degradation: Presence of oxidizing agents or exposure to air for extended periods.- Consider adding an antioxidant (e.g., ascorbic acid) to the sample, if compatible with the analytical method. - Minimize headspace in storage vials and consider purging with an inert gas like nitrogen.
Adsorption to container surfaces: Nadolol may adsorb to certain types of plastic or glass.- Use silanized glassware or polypropylene (B1209903) tubes. - Evaluate different container materials during method development.
Inconsistent results between replicates Incomplete thawing or mixing: Non-homogenous sample leading to variable concentrations.- Ensure samples are completely thawed before vortexing. - Vortex samples thoroughly before aliquoting.
Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to degradation.- Aliquot samples into smaller volumes after collection to avoid multiple freeze-thaw cycles of the bulk sample. - Validate the stability of this compound for the maximum number of freeze-thaw cycles your samples will undergo.
Appearance of unknown peaks in chromatogram Formation of degradation products: Instability during storage or sample processing.- Review the storage conditions and handling procedures. - Refer to the Nadolol degradation pathway to tentatively identify potential degradation products. - Perform a forced degradation study to confirm the identity of the degradation products.

Quantitative Stability Data for Nadolol

The following tables summarize the stability of non-deuterated Nadolol in biological matrices under various conditions. The stability of this compound is expected to be comparable.

Table 1: Freeze-Thaw and Short-Term Stability of Nadolol in Human Plasma [2]

Stability TestConditionsConcentrationRecovery (%)
Short-Term Room Temperature (25°C) for 12 hoursLow QC95.34 - 108.23
High QC95.34 - 108.23
Freeze-Thaw Three cycles (-70°C to Room Temperature)Low QC96.95 - 110.49
High QC96.95 - 110.49

Table 2: Long-Term Stability of Nadolol in Human Plasma at -70°C [2]

Storage DurationConcentrationRecovery (%)
15 Days Low QCWithin ±15% of initial
High QCWithin ±15% of initial
21 Days Low QCWithin ±15% of initial
High QCWithin ±15% of initial

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a blank biological matrix with this compound at low and high quality control (QC) concentrations.

  • Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -20°C or -70°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle.

    • Repeat this process for a minimum of three cycles.

  • Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment
  • Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.

  • Storage: Place the QC samples on a laboratory bench at room temperature for a predetermined period that mimics the expected sample handling time (e.g., 4, 8, 12, or 24 hours).

  • Analysis: Analyze the QC samples after the specified duration.

  • Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Visualizations

This compound Stability Troubleshooting Workflow start Inconsistent or Low this compound Signal check_storage Review Sample Storage Conditions (Temp, Duration) start->check_storage check_handling Review Sample Handling Procedures (Thawing, Vortexing, Exposure Time) start->check_handling check_reagents Verify Reagent and Standard Stability start->check_reagents improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_handling->improper_handling reagent_issue Reagent/Standard Issue? check_reagents->reagent_issue implement_storage Implement Correct Storage (e.g., -70°C, minimize light exposure if necessary) improper_storage->implement_storage Yes reanalyze Re-analyze Samples improper_storage->reanalyze No implement_handling Refine Handling Protocol (e.g., thaw on ice, minimize bench time) improper_handling->implement_handling Yes improper_handling->reanalyze No prepare_new Prepare Fresh Reagents/Standards reagent_issue->prepare_new Yes reagent_issue->reanalyze No implement_storage->reanalyze implement_handling->reanalyze prepare_new->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for this compound instability issues.

Potential Degradation Pathways of Nadolol nadolol This compound C17H18D9NO4 hydrolysis Hydrolysis (Acidic or Alkaline Conditions) nadolol->hydrolysis oxidation Oxidation nadolol->oxidation hydrolysis_products Hydrolyzed Products e.g., Cleavage of ether linkage hydrolysis->hydrolysis_products oxidation_products Oxidized Products e.g., Hydroxylation of aromatic ring oxidation->oxidation_products aromatization Aromatization Product Dehydration and Aromatization of Tetrahydronaphthalene Ring oxidation->aromatization

Caption: Potential degradation pathways of this compound.

References

addressing isotopic exchange or back-exchange in Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nadolol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential isotopic exchange or back-exchange issues with this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic or back-exchange, and why is it a concern for this compound?

A1: Isotopic exchange, or back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This is a significant concern because it can compromise the accuracy and precision of quantitative analyses that rely on the stable isotope-labeled internal standard. The loss of deuterium from this compound can lead to a decreased internal standard signal and an artificially inflated signal for the unlabeled Nadolol, resulting in inaccurate concentration measurements.[3]

Q2: Which deuterium positions on the this compound molecule are most susceptible to exchange?

A2: The susceptibility of deuterium atoms to exchange depends on their position within the molecule. Deuterium atoms attached to heteroatoms like oxygen (-OD) or nitrogen (-ND) are highly prone to exchange with protons from protic solvents (e.g., water, methanol).[2][4] Additionally, deuterium on carbon atoms adjacent to carbonyl groups can also be labile.[2] Given Nadolol's structure, which includes multiple hydroxyl (-OH) and a secondary amine (-NH) group, the deuterium atoms on these functional groups in this compound are the most likely to undergo back-exchange.

Q3: What experimental conditions can promote back-exchange of this compound?

A3: Several factors can promote the back-exchange of deuterium in this compound:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1][2]

  • Temperature: Higher temperatures can increase the rate of the exchange reaction.[2]

  • Solvent Composition: Protic solvents, such as water and methanol, can serve as a source of protons to exchange with deuterium.[2]

Q4: How can I minimize the risk of back-exchange during my experiments with this compound?

A4: To minimize back-exchange, consider the following preventative measures:

  • pH Control: Maintain the pH of your sample and mobile phase solutions within a range that minimizes exchange, typically between pH 2.5 and 7.[2]

  • Temperature Control: Keep samples, standards, and autosampler compartments cooled (e.g., at 4°C) to slow down the rate of exchange.[2]

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample preparation and reconstitution.[2]

  • Fresh Preparation: Prepare working solutions of this compound fresh when possible, or conduct stability studies to determine their viability over time.[2]

Q5: Could the presence of unlabeled Nadolol in my this compound standard affect my results?

A5: Yes, the presence of unlabeled Nadolol as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.[1][3] It is crucial to check the certificate of analysis for the isotopic purity of your this compound standard.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the use of this compound as an internal standard.

Problem 1: Inconsistent or decreasing signal of this compound throughout an analytical run.
  • Possible Cause A: Isotopic Back-Exchange. The deuterium labels on this compound are exchanging with protons from the sample matrix or mobile phase.

    • Troubleshooting Steps:

      • Evaluate pH: Measure the pH of your prepared samples and mobile phase. If it is strongly acidic or basic, adjust it to a more neutral range (ideally pH 2.5-7).[2]

      • Control Temperature: Ensure that the autosampler is adequately cooled. If possible, perform a test run with the autosampler at a lower temperature (e.g., 4°C) to see if the signal stabilizes.[2]

      • Assess Solvent Effects: If using a high percentage of protic solvents in your sample preparation, try to replace them with aprotic solvents like acetonitrile.[2]

      • Perform Stability Study: Conduct a simple experiment to assess the stability of this compound in your analytical matrix under your typical run conditions (see Experimental Protocol 1).

  • Possible Cause B: Matrix Effects. Ion suppression or enhancement from co-eluting matrix components can affect the this compound signal.[5]

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Perform a matrix effect study to determine if the signal suppression or enhancement is consistent between the analyte and the internal standard (see Experimental Protocol 2).[1]

      • Improve Chromatographic Separation: Modify your LC method to better separate Nadolol and this compound from interfering matrix components. This could involve adjusting the gradient, changing the column, or altering the mobile phase composition.

      • Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.

Problem 2: The concentration of the quality control (QC) samples is consistently overestimated.
  • Possible Cause A: Contribution from the Internal Standard. The this compound internal standard may contain a significant amount of unlabeled Nadolol.[1]

    • Troubleshooting Steps:

      • Check Isotopic Purity: Review the certificate of analysis for your this compound standard to confirm its isotopic purity.

      • Analyze the Internal Standard Solution: Prepare a blank sample and spike it only with the this compound internal standard at the working concentration. Analyze this sample and monitor the mass transition for unlabeled Nadolol. A significant response for the unlabeled analyte indicates contamination of the internal standard.[1]

  • Possible Cause B: Differential Matrix Effects. The analyte and the internal standard are experiencing different degrees of ion suppression or enhancement.[1]

    • Troubleshooting Steps:

      • Follow the steps for evaluating and mitigating matrix effects as described in Problem 1, Possible Cause B.

Quantitative Data Summary

The following table summarizes hypothetical data from a stability experiment designed to assess the back-exchange of this compound under different conditions.

ConditionTime (hours)This compound Peak Area% Decrease from T0Unlabeled Nadolol Peak Area
pH 3, 4°C 01,500,0000%500
241,485,0001%550
481,470,0002%600
pH 7, 25°C 01,510,0000%520
241,359,00010%15,500
481,208,00020%30,800
pH 9, 25°C 01,490,0000%510
241,117,50025%45,200
48819,50045%88,900

Experimental Protocols

Experimental Protocol 1: Assessing this compound Stability in Matrix

Objective: To evaluate the stability of this compound in the sample matrix under specific pH and temperature conditions.

Methodology:

  • Prepare three sets of pooled blank matrix samples.

  • Adjust the pH of each set to a different level (e.g., pH 3, pH 7, pH 9).

  • Spike each set with this compound at the working concentration.

  • Divide each pH set into aliquots for analysis at different time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Store the aliquots at the desired temperature (e.g., 4°C or 25°C).

  • At each time point, process and analyze the samples according to your established LC-MS/MS method.

  • Monitor the peak area of both this compound and any unlabeled Nadolol that may have formed.

  • Compare the peak areas over time to assess the stability of this compound under each condition.

Experimental Protocol 2: Evaluating Matrix Effects

Objective: To determine the extent of ion suppression or enhancement on both Nadolol and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Nadolol and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your standard procedure. Spike the extracted matrix with Nadolol and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Nadolol and this compound before performing the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate Differential Effects: Compare the matrix effect percentages for Nadolol and this compound. A significant difference indicates that the internal standard is not accurately compensating for matrix effects.[1]

Visualizations

Troubleshooting_Workflow start Start: Inconsistent this compound Signal check_exchange Investigate Isotopic Back-Exchange start->check_exchange Possible Cause check_matrix Investigate Matrix Effects start->check_matrix Possible Cause eval_pH Evaluate pH of Samples & Mobile Phase check_exchange->eval_pH control_temp Control Autosampler Temperature check_exchange->control_temp assess_solvent Assess Solvent Composition check_exchange->assess_solvent perform_stability Perform Stability Study (Protocol 1) check_exchange->perform_stability eval_matrix_effects Evaluate Matrix Effects (Protocol 2) check_matrix->eval_matrix_effects improve_chrom Improve Chromatographic Separation check_matrix->improve_chrom optimize_prep Optimize Sample Preparation check_matrix->optimize_prep solution_exchange Solution: Adjust pH, Temp, or Solvents eval_pH->solution_exchange control_temp->solution_exchange assess_solvent->solution_exchange perform_stability->solution_exchange solution_matrix Solution: Improve Chromatography or Sample Prep eval_matrix_effects->solution_matrix improve_chrom->solution_matrix optimize_prep->solution_matrix end End: Stable this compound Signal solution_exchange->end solution_matrix->end

Caption: Troubleshooting workflow for inconsistent this compound signal.

Experimental_Workflow_Stability start Start: Assess this compound Stability prep_matrix Prepare Pooled Blank Matrix start->prep_matrix adjust_pH Adjust pH (e.g., pH 3, 7, 9) prep_matrix->adjust_pH spike_IS Spike with this compound adjust_pH->spike_IS aliquot Aliquot for Time Points (0, 4, 8, 12, 24, 48h) spike_IS->aliquot store Store at Desired Temperature (4°C or 25°C) aliquot->store analyze Analyze Samples at Each Time Point via LC-MS/MS store->analyze monitor Monitor Peak Areas of this compound and Unlabeled Nadolol analyze->monitor compare Compare Peak Areas to T0 monitor->compare end End: Determine Stability Profile compare->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Matrix Effects in Nadolol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nadolol in biological matrices. Our goal is to help you minimize matrix effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Nadolol quantification?

A1: Matrix effects are the alteration of the ionization efficiency of Nadolol by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantification.[2]

Q2: What are the common sources of matrix effects in plasma or serum samples when analyzing Nadolol?

A2: The most common sources of matrix effects in plasma and serum are phospholipids, salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[2] These components can interfere with the ionization of Nadolol in the mass spectrometer's source.

Q3: How can a deuterated internal standard (d-IS) like Nadolol-D9 help in minimizing matrix effects?

A3: A deuterated internal standard is a stable isotope-labeled version of the analyte with nearly identical chemical and physical properties.[1] It co-elutes with Nadolol and experiences similar ionization suppression or enhancement.[2] By using the ratio of the response of Nadolol to its deuterated internal standard, fluctuations in the signal caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][3]

Q4: Can a deuterated internal standard always perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Nadolol and its deuterated standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate results.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during Nadolol quantification that may be related to matrix effects.

Problem 1: Poor reproducibility of Nadolol peak areas.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Solution:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.[4] Phospholipid removal plates are also a very effective option.[5]

    • Use a Deuterated Internal Standard: If you are not already using one, incorporate a deuterated internal standard like this compound. This will help to compensate for variations in matrix effects between samples.[3]

    • Chromatographic Separation: Optimize your LC method to better separate Nadolol from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.

Problem 2: Low signal intensity or poor sensitivity for Nadolol.

  • Possible Cause: Significant ion suppression due to matrix components, particularly phospholipids.

  • Solution:

    • Phospholipid Removal: Phospholipids are a major cause of ion suppression.[5] Use a sample preparation method specifically designed to remove them, such as phospholipid removal plates or a targeted LLE or SPE protocol.[6][7]

    • Dilution: In some cases, diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.

    • Check for Co-elution: Infuse a solution of Nadolol post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of Nadolol indicates ion suppression. Adjust your chromatography to move the Nadolol peak away from the suppression zone.

Problem 3: Inaccurate quantification even with a deuterated internal standard.

  • Possible Cause: Differential matrix effects on Nadolol and its deuterated internal standard due to chromatographic separation.

  • Solution:

    • Evaluate Co-elution: Ensure that Nadolol and its deuterated internal standard are co-eluting perfectly. Even a small shift in retention time can lead to different degrees of matrix effects.[2]

    • Matrix Factor Evaluation: Perform a quantitative assessment of the matrix effect for both Nadolol and the internal standard. The internal standard normalized matrix factor should be close to 1. If it is not, the internal standard is not adequately compensating for the matrix effect, and further method optimization is needed.

    • Alternative Internal Standard: If co-elution cannot be achieved, consider using a different internal standard, although a stable isotope-labeled analog is generally the best choice.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of reported recovery and matrix effect data for Nadolol using different techniques.

Sample Preparation TechniqueAnalyteInternal StandardRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (Ethyl Acetate)NadololThis compoundNot explicitly stated, but method showed acceptable accuracy and precision.Not explicitly stated, but method showed acceptable selectivity.[3]
Method described by Ganesan et al. (2021)NadololMetoprolol100.6Not explicitly stated, but linearity was within 85-115%.[8]
Post-extraction addition experimentsNadololNot specifiedNot Applicable115 (in plasma), 85 (in urine)[9]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in Nadolol quantification.

Protocol 1: Liquid-Liquid Extraction (LLE) for Nadolol in Rat Plasma[3]
  • Sample Preparation:

    • To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (this compound).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Nadolol in Plasma[10]
  • Internal Standard Addition:

    • Add an analog of Nadolol as an internal standard to the plasma sample.

  • Column Conditioning:

    • Condition a disposable BondElut C18 column according to the manufacturer's instructions.

  • Sample Loading:

    • Pass the plasma sample through the conditioned C18 column.

  • Washing:

    • Perform several column washes to remove interfering substances.

  • Elution:

    • Elute Nadolol and the internal standard with methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue with the mobile phase (acetonitrile/water, perchloric acid, and tetramethylammonium (B1211777) hydroxide).

  • Analysis:

    • Inject an aliquot for chromatographic analysis.

Visualizations

Experimental Workflow for Nadolol Quantification

Caption: Workflow for Nadolol quantification in biological samples.

Troubleshooting Logic for Low Nadolol Signal

G start Low Nadolol Signal (Poor Sensitivity) check_ms Verify MS Performance (Tuning & Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_chrom Evaluate Chromatography (Peak Shape & Retention) chrom_ok Chromatography OK? check_chrom->chrom_ok check_sample_prep Assess Sample Preparation sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok ms_ok->check_chrom Yes optimize_ms Optimize MS Parameters ms_ok->optimize_ms No chrom_ok->check_sample_prep Yes optimize_chrom Optimize LC Method (Gradient, Column, Mobile Phase) chrom_ok->optimize_chrom No optimize_sample_prep Improve Sample Cleanup (LLE, SPE, Phospholipid Removal) sample_prep_ok->optimize_sample_prep No investigate_suppression Investigate Ion Suppression (Post-column Infusion) sample_prep_ok->investigate_suppression Yes

Caption: Troubleshooting flowchart for low Nadolol signal intensity.

References

Technical Support Center: Nadolol-d9 Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential Nadolol-d9 contamination in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in the lab?

This compound is the deuterium-labeled version of Nadolol (B74898), a non-selective beta-adrenergic receptor blocker. In a laboratory setting, its primary use is as an internal standard for the quantitative analysis of Nadolol in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Its deuteration provides a distinct mass-to-charge ratio (m/z) from the unlabeled Nadolol, allowing for precise quantification.

Q2: What are the potential sources of this compound contamination in an experiment where it is not intentionally used?

If this compound is detected in samples where it was not added as an internal standard, the contamination is most likely due to cross-contamination from previous experiments. Potential sources include:

  • Shared Glassware and Labware: Residues from improperly cleaned vials, pipettes, or solvent bottles.

  • Autosampler Contamination: Carryover from a previous injection in an LC-MS or GC-MS system.

  • Contaminated Solvents or Reagents: Stock solutions of solvents or reagents that may have been inadvertently contaminated with this compound.

  • Analyst Error: Accidental addition of this compound to the wrong sample.

Q3: What are common non-Nadolol-d9 related contaminants that can interfere with my analysis?

Mass spectrometry is a highly sensitive technique that can detect trace levels of various environmental and process-related contaminants.[3] These can sometimes be mistaken for or interfere with the analysis of your target analyte. Common contaminants are summarized in the table below.

Troubleshooting Guides

Issue 1: Unexpected presence of this compound peak in a blank or sample.

This is a classic case of carryover or cross-contamination. Follow these steps to identify and resolve the issue.

Troubleshooting Workflow:

G start Unexpected this compound Peak Detected blank_injection Inject a fresh solvent blank start->blank_injection peak_present Is the peak still present? blank_injection->peak_present source_isolation Systematically isolate the source of contamination peak_present->source_isolation Yes no_peak Peak is absent peak_present->no_peak No lc_system LC System (Tubing, Valves, Rotor Seal) source_isolation->lc_system autosampler Autosampler (Needle, Syringe) source_isolation->autosampler solvents Mobile Phase / Solvents source_isolation->solvents clean_system Clean the contaminated component lc_system->clean_system autosampler->clean_system solvents->clean_system end Contamination Resolved clean_system->end sample_prep Investigate sample preparation procedure no_peak->sample_prep glassware Check for contaminated glassware sample_prep->glassware reagents Check for contaminated reagents sample_prep->reagents glassware->end reagents->end

Caption: Troubleshooting workflow for unexpected this compound detection.

Detailed Steps:

  • Confirm the Finding: Re-inject a fresh solvent blank. If the this compound peak persists, the contamination is likely within the LC-MS system. If the peak is absent, the contamination is likely from the sample preparation stage.

  • Isolate the Source (System Contamination):

    • Mobile Phase: Prepare fresh mobile phase using new, unopened solvents and additives. If the peak disappears, discard the old mobile phase.

    • Autosampler: Perform a needle wash with a strong solvent. If the issue persists, inspect and clean the autosampler syringe and injection port.

    • LC System: If the above steps do not resolve the issue, the contamination may be in the LC tubing, valves, or rotor seal. A systematic cleaning of the LC system is required.

  • Isolate the Source (Sample Preparation Contamination):

    • Glassware: Use new or meticulously cleaned glassware for a new sample preparation. Avoid detergents, as they can be a source of contamination.[4]

    • Reagents: Prepare a new set of reagents and repeat the sample preparation.

Issue 2: Presence of unexpected peaks that are not this compound.

These peaks could be impurities related to this compound, degradation products, or common laboratory contaminants.

Potential Sources and Identification:

Potential Contaminant SourceCommon ExamplesTypical Mass Spectral Signature
This compound Impurities Unlabeled Nadolol, synthetic precursorsPeak at m/z corresponding to the unlabeled compound or other synthesis-related molecules.
This compound Degradation Products Hydrolysis or oxidation productsPeaks corresponding to the addition of oxygen or loss of functional groups. Nadolol is susceptible to acidic and alkaline hydrolysis and oxidation.[5]
Common Lab Contaminants Plasticizers (e.g., phthalates), Polymers (e.g., PEG), Detergents, SolventsCharacteristic repeating units (e.g., +44 Da for PEG) or specific m/z values.[6]

Quantitative Data Summary

While specific levels of contamination can vary greatly, the following table provides a summary of analytical parameters for Nadolol and this compound detection from a published GC-MS method, which can serve as a reference.[7]

AnalyteLimit of Detection (ng/mL in serum)Coefficient of Variation (<10 ng/mL)Coefficient of Variation (>10 ng/mL)
Nadolol14%1%
This compound0.52%1%

The following table lists common laboratory contaminants and their typical m/z values observed in positive ion mode mass spectrometry.

ContaminantCommon AdductsMonoisotopic Mass (Da)Likely Source
Polyethylene glycol (PEG)[M+H]+, [M+Na]+Variable (repeating unit of 44.0262)Detergents, cosmetics, plasticware
Phthalates (e.g., Dioctyl phthalate)[M+H]+, [M+Na]+390.2770Plastic tubing, containers
KeratinMultiple charged ionsVariableHuman skin, hair, dust
Sodium Dodecyl Sulfate (SDS)[M+Na]+288.1500Detergents, buffers
Triton X-100[M+H]+, [M+Na]+Variable (repeating unit of 44.0262)Detergents

Experimental Protocols

Protocol 1: LC-MS/MS Method for Detection of Nadolol and this compound

This protocol is adapted from a validated method for the quantification of Nadolol in rat plasma using this compound as an internal standard.[1][5]

Experimental Workflow:

G sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) hplc_separation HPLC Separation sample_prep->hplc_separation ms_detection MS/MS Detection hplc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of Nadolol and this compound.

Chromatographic Conditions:

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][5]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.[1][5]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient/Isocratic: Isocratic elution with 20:80 (v/v) Mobile Phase A:Mobile Phase B.[1][5]

  • Flow Rate: 0.5 mL/min.[1][5]

  • Column Temperature: 30°C.[1][5]

  • Injection Volume: 15 µL.[1][5]

Mass Spectrometric Conditions (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nadolol: m/z 310.20 → 254.10[1][5]

    • This compound: m/z 319.20 → 255.00[1][5]

Protocol 2: General Cleaning Procedure for a Contaminated LC System

This is a general guide; always consult your instrument manufacturer's recommendations.

  • Remove the Column and Any Guards: Connect the autosampler directly to the detector.

  • Flush with a Series of Solvents: Sequentially flush the system with the following solvents for at least 30 minutes each:

    • LC-MS grade water

    • Isopropanol

    • Methanol

    • Acetonitrile

  • For Persistent Contamination: A more aggressive cleaning may be needed. A common cleaning solution is a mixture of isopropanol, acetonitrile, and water. For basic contaminants, a mildly acidic wash (e.g., 0.1% formic acid in water) can be effective, and for acidic contaminants, a mildly basic wash (e.g., 0.1% ammonium hydroxide (B78521) in water) can be used. Always follow with a thorough rinse with water and an organic solvent.

  • Clean the Autosampler: Flush the syringe and sample loop with the cleaning solvents.

  • Re-install the Column: Flush the column with an appropriate solvent before reconnecting to the detector.

  • Equilibrate and Test: Equilibrate the system with your mobile phase and run a series of solvent blanks to ensure the contamination has been removed.

Disclaimer: The information provided is for research use only. Always follow appropriate laboratory safety procedures and consult your instrument's user manuals for specific operational and maintenance instructions.

References

storage and handling recommendations for Nadolol-d9 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Nadolol-d9 solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: Proper storage is crucial to maintain the integrity and stability of your this compound solutions. Recommendations can vary slightly by supplier, but general guidelines are summarized below.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO, methanol, or acetonitrile (B52724).[1][2] For example, a 1.0 mg/ml stock solution can be prepared by dissolving 100 mg of this compound in a 100 ml volumetric flask with a 1:1 mixture of acetonitrile and water.[1] It is recommended to use newly opened, high-purity solvents. For DMSO, which is hygroscopic, ensure it is fresh to achieve maximum solubility.[3] Sonication may be necessary to fully dissolve the compound.[3] After preparation, it is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Q3: What are the common applications of this compound in a research setting?

A3: this compound is a deuterium-labeled version of Nadolol.[3] It is most commonly used as an internal standard (IS) in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the determination of Nadolol in biological matrices like plasma.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, which helps to correct for variations in sample preparation and instrument response.[5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is important to wear appropriate personal protective equipment to avoid exposure. This includes protective gloves, a lab coat, and eye protection such as safety glasses.[6] If there is a risk of generating dust from the powder form, a dust respirator should be used.[7] Always handle the compound in a well-ventilated area.[8]

Storage and Stability Recommendations

Proper storage is critical for maintaining the chemical and isotopic integrity of this compound. Below is a summary of recommended storage conditions for both the solid powder and solutions.

FormStorage TemperatureDurationReference
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent -80°C6 months[3]
-20°C1 month[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS analysis.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Poor accuracy and precision are common challenges in quantitative bioanalysis. The following workflow can help diagnose the root cause when using this compound as an internal standard.

G Troubleshooting Workflow for Inaccurate Quantification cluster_coelution Co-elution Troubleshooting cluster_purity Purity Assessment cluster_exchange Isotopic Exchange Investigation start Inaccurate/Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Nadolol and this compound start->check_coelution coelution_issue Chromatographic Shift Observed? check_coelution->coelution_issue check_purity Step 2: Assess Isotopic and Chemical Purity of IS purity_issue Unlabeled Analyte in IS? check_purity->purity_issue check_exchange Step 3: Investigate Potential Isotopic Exchange exchange_issue Suspect Isotopic Exchange? check_exchange->exchange_issue adjust_chrom Adjust Chromatographic Conditions (e.g., gradient, temperature) coelution_issue->adjust_chrom Yes coelution_ok Co-elution Confirmed coelution_issue->coelution_ok No lower_res_col Use a Lower Resolution Column adjust_chrom->lower_res_col coelution_ok->check_purity protocol_purity Run Protocol to Assess Contribution from IS purity_issue->protocol_purity Yes purity_ok Purity Acceptable purity_issue->purity_ok No purity_ok->check_exchange protocol_stability Perform Incubation Study to Evaluate IS Stability exchange_issue->protocol_stability Yes exchange_resolved Issue Identified and Resolved protocol_stability->exchange_resolved

Caption: Troubleshooting workflow for inaccurate quantification.

Discussion:

  • Chromatographic Shift: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3][7] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[3][9]

  • Isotopic Purity: The presence of unlabeled Nadolol in the this compound standard can lead to an overestimation of the analyte concentration.[5]

  • Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[9][10] This is more likely to occur at high or low pH and at elevated temperatures.[11]

Issue 2: Variable Internal Standard Signal

A fluctuating internal standard signal across a batch of samples can also lead to poor precision.

G Troubleshooting Variable Internal Standard Signal cluster_matrix Matrix Effects Evaluation cluster_carryover Carryover Investigation start Variable Internal Standard Signal check_matrix_effects Step 1: Evaluate for Differential Matrix Effects start->check_matrix_effects matrix_protocol Perform Post-Extraction Spike Experiment check_matrix_effects->matrix_protocol check_carryover Step 2: Investigate System Carryover carryover_protocol Inject Blank After High Concentration Sample check_carryover->carryover_protocol matrix_issue Differential Ion Suppression Observed? matrix_protocol->matrix_issue improve_cleanup Improve Sample Cleanup matrix_issue->improve_cleanup Yes matrix_ok Matrix Effects Uniform matrix_issue->matrix_ok No change_chrom Modify Chromatography to Separate from Interference improve_cleanup->change_chrom matrix_ok->check_carryover carryover_issue Carryover Detected? carryover_protocol->carryover_issue improve_wash Improve Column/System Wash carryover_issue->improve_wash Yes carryover_resolved Issue Resolved carryover_issue->carryover_resolved No

Caption: Troubleshooting workflow for variable internal standard signal.

Discussion:

  • Differential Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can impact the analyte and internal standard differently, leading to variability.

  • Carryover: Residual analyte or internal standard from a previous high-concentration sample injection can affect the subsequent analysis, leading to inaccurate results.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Nadolol using this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of Nadolol in rat plasma.[2][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL plasma sample, add the this compound internal standard.

  • Perform liquid-liquid extraction using ethyl acetate.[2][4]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2][4]

  • Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (e.g., 20:80 v/v).[2][4]

  • Flow Rate: 0.5 mL/min.[2][4]

  • Injection Volume: 15 µL.[2][4]

  • Column Temperature: 30°C.[2][4]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10[2][4]

    • This compound: m/z 319.20 → 255.00[2][4]

Protocol 2: Assessing Isotopic Stability of this compound

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[6][11]

Objective: To evaluate the stability of this compound in the sample matrix and solvents over time.

Materials:

  • This compound stock solution.

  • Blank biological matrix (e.g., plasma, urine).

  • Sample preparation and mobile phase solvents.

  • LC-MS/MS system.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the same concentration of this compound into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).

    • Incubated Solvent Samples: Spike this compound into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the MRM transitions for both this compound and unlabeled Nadolol.

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease may suggest degradation or exchange.[6]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled Nadolol channel at the retention time of this compound. The presence of such a peak is a direct indication of back-exchange.[6]

References

Technical Support Center: Nadolol-d9 Stability and Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and ionization of Nadolol-d9. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the pH stability and ionization analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent potency results at a specific pH. 1. Buffer effects: The buffer species may be catalyzing the degradation. 2. Inaccurate pH measurement: The pH of the solution may not be accurately controlled. 3. Analyte adsorption: this compound may be adsorbing to the container surface.1. Use different buffer systems at the same pH to check for catalytic effects. 2. Calibrate the pH meter before each use and verify the pH of the sample solutions at the start and end of the experiment. 3. Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
Poor mass balance in degradation studies. 1. Formation of non-chromophoric degradation products: Degradants may not be detectable by UV-Vis. 2. Precipitation of this compound or its degradants: The analyte or its byproducts may have low solubility at the tested pH. 3. Volatile degradation products: Degradants may be lost to the atmosphere.1. Use a mass spectrometer (LC-MS) to detect a wider range of degradation products. 2. Check the solubility of this compound at the tested pH and consider using a co-solvent if necessary. Visually inspect for precipitates. 3. Conduct the experiment in a closed system if volatile products are suspected.
Unexpectedly rapid degradation at neutral pH. 1. Presence of metal ions: Trace metal ions can catalyze oxidation. 2. Exposure to light: Nadolol may be susceptible to photolysis. 3. Oxidative degradation: Dissolved oxygen in the solution can contribute to degradation.1. Use high-purity water and reagents, and consider adding a chelating agent like EDTA. 2. Conduct experiments in amber glassware or protect the solutions from light. 3. Degas the solutions by sparging with nitrogen or helium.
Difficulty in separating this compound from degradation products by HPLC. 1. Inadequate chromatographic conditions: The mobile phase, column, or gradient may not be optimal. 2. Co-elution of degradants: Multiple degradation products may have similar retention times.1. Develop a stability-indicating HPLC method. Experiment with different mobile phase compositions (pH, organic modifier), columns (C18, C8, phenyl-hexyl), and gradient profiles. 2. Employ a detector with higher selectivity, such as a mass spectrometer, to aid in peak identification and purity assessment.

Frequently Asked Questions (FAQs)

1. What is the pKa of this compound and how does it influence its ionization?

The pKa of Nadolol is reported to be 9.67.[1] Since deuterium (B1214612) substitution has a negligible effect on the acidity of the amine group, the pKa of this compound can be considered the same. This pKa value corresponds to the secondary amine in the molecule.

The ionization state of this compound is pH-dependent. At a pH below its pKa, the amine group will be predominantly protonated (ionized, BH+). At a pH above its pKa, it will be predominantly in its neutral, un-ionized form (B). The Henderson-Hasselbalch equation can be used to calculate the percentage of the ionized form at a given pH.

2. How does pH affect the stability of this compound?

3. What are the likely degradation pathways for this compound at different pH values?

The primary degradation pathway for this compound in aqueous solutions at different pH values is expected to be hydrolysis. The molecule contains ether and alcohol functional groups, which can be susceptible to acid or base-catalyzed cleavage. Forced degradation studies may also reveal other pathways such as oxidation.

4. How does the ionization state of this compound affect its solubility?

The ionized (protonated) form of this compound is more water-soluble than the neutral form. Therefore, its solubility is expected to be higher in acidic solutions (pH < pKa) and lower in basic solutions (pH > pKa). Nadolol is described as slightly soluble in water and very slightly soluble in sodium hydroxide (B78521).[4][5]

5. What is a stability-indicating method and why is it important for pH stability studies?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For pH stability studies, it is crucial to use a stability-indicating method (typically HPLC) to be able to separate the intact drug from any degradants formed, allowing for an accurate assessment of the drug's stability over time.

Data Presentation

Ionization of this compound at Various pH Values

The following table presents the calculated percentage of the ionized form of this compound at different pH values, based on a pKa of 9.67.

pH % Ionized (BH+) % Un-ionized (B)
2.0~100%~0.00%
4.0~100%~0.00%
6.0~100%~0.00%
7.499.48%0.52%
8.097.89%2.11%
9.082.56%17.44%
9.67 50.00% 50.00%
10.032.14%67.86%
11.04.48%95.52%
12.00.47%99.53%
Quantitative Stability Data Summary

No comprehensive quantitative data for the degradation of Nadolol or this compound across a wide pH range was identified in the reviewed literature. The table below serves as a template for presenting experimentally determined stability data.

pH Buffer System Temperature (°C) Degradation Rate Constant (k) Half-life (t½) Primary Degradation Products
1.20.1 N HCl80Data to be determinedData to be determinedData to be determined
4.5Acetate Buffer80Data to be determinedData to be determinedData to be determined
7.0Phosphate (B84403) Buffer80Data to be determinedData to be determinedData to be determined
9.0Borate (B1201080) Buffer80Data to be determinedData to be determinedData to be determined
12.00.01 N NaOH80Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions across a range of pH values, consistent with ICH guidelines for forced degradation studies.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate, acetate, and borate buffer components

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Constant temperature bath or oven

  • Volumetric flasks and pipettes

  • Amber glass vials or polypropylene tubes

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 7.0, 9.0, 12.0).

  • Sample Solutions: For each pH condition, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Forced Degradation Procedure:

  • For each pH condition, transfer aliquots of the sample solution into several vials.

  • Place the vials in a constant temperature bath set to an elevated temperature (e.g., 80°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each pH condition.

  • Immediately cool the vial to room temperature and, if necessary, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Store the samples at a low temperature (e.g., 4°C) until HPLC analysis.

4. HPLC Analysis:

  • Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products. An example of a starting point for method development could be a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 220 nm).

  • Analyze the samples from the degradation study.

  • Record the peak area of this compound and any degradation products at each time point.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point for each pH condition.

  • Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics.

  • The negative of the slope of this line will be the apparent first-order degradation rate constant (k).

  • Calculate the half-life (t½) for each pH condition using the equation: t½ = 0.693 / k.

  • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Visualizations

Fig. 1: Ionization Equilibrium of this compound cluster_acidic Acidic pH (pH < 9.67) cluster_basic Basic pH (pH > 9.67) Nadolol_un-ionized This compound (B) (Un-ionized) Nadolol_ionized This compound-H+ (BH+) (Ionized) Nadolol_un-ionized->Nadolol_ionized Protonation H_plus H+ Nadolol_un-ionized2 This compound (B) (Un-ionized) Nadolol_ionized2 This compound-H+ (BH+) (Ionized) H_plus2 H+ Nadolol_ionized2->Nadolol_un-ionized2 Deprotonation

Caption: Ionization state of this compound as a function of pH.

Fig. 2: Experimental Workflow for pH Stability Study prep Prepare this compound Stock and Buffer Solutions sample_prep Prepare Sample Solutions at Various pHs prep->sample_prep stress Incubate Samples at Elevated Temperature sample_prep->stress sampling Collect Samples at Timed Intervals stress->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data Calculate Degradation Rate and Half-life analysis->data

Caption: Workflow for conducting a pH-dependent stability study.

Fig. 3: Troubleshooting Decision Tree start Inconsistent Results in Stability Study? q1 Is Mass Balance < 95%? start->q1 a1_yes Use LC-MS to find non-chromophoric degradants. Check for precipitation. q1->a1_yes Yes q2 Are degradation rates inconsistent? q1->q2 No end Consult Senior Scientist a1_yes->end a2_yes Verify pH control. Check for buffer catalysis. q2->a2_yes Yes q3 Are there extra peaks in the chromatogram? q2->q3 No a2_yes->end a3_yes Optimize HPLC method for better resolution. Use MS for peak identification. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting stability study issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Nadolol using Nadolol-d9 versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Nadolol-d9, against a structural analog internal standard for the quantitative analysis of Nadolol in biological matrices.

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis, ultimately ensuring the accuracy and precision of the results. This guide presents a summary of validation parameters from published methods, detailed experimental protocols, and visual workflows to assist researchers in making an informed decision for their bioanalytical needs.

Performance Comparison: this compound vs. Structural Analog

The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative bioanalysis. Its chemical and physical similarity to the analyte, Nadolol, allows for more effective compensation for matrix effects and other sources of analytical variability.

This section compares the validation parameters of a validated HPLC-MS/MS method using this compound as the internal standard in rat plasma with a method using Metoprolol, a structural analog, as the internal standard in human plasma.

Validation ParameterMethod with this compound (in rat plasma)Method with Metoprolol (in human plasma)
Linearity Range 6 - 3000 ng/mLNot explicitly stated, but calibration curve constructed
Lower Limit of Quantification (LLOQ) 6 ng/mLNot explicitly stated
Accuracy (% Bias) Within ±15%Within acceptable limits
Precision (% CV) Within-run: ≤ 15%, Between-run: ≤ 15%Within acceptable limits
Recovery Not explicitly statedNadolol: 100.6%
Selectivity No significant interference observedMethod described as selective
Matrix Effect Not explicitly statedNot explicitly stated
Stability Stable under various storage conditionsNo instability found during the entire process

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are the experimental protocols for the bioanalytical methods discussed.

Method 1: HPLC-MS/MS with this compound Internal Standard

This method was developed for the quantification of Nadolol in rat plasma.[1]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add the internal standard solution (this compound).

  • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography:

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10[1]

    • This compound: m/z 319.20 → 255.00[1]

Method 2: LC-MS/MS with Metoprolol Internal Standard

This method was developed for the simultaneous determination of Labetalol and Nadolol in human plasma.

Sample Preparation (Protein Precipitation):

  • To a volume of human plasma, add the internal standard solution (Metoprolol).

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% methanoic acid in water (A) and acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: ESI, positive ion mode

  • MRM Transitions:

    • Nadolol: m/z 310.2 → 254.2

Experimental Workflows

Visualizing the experimental process can aid in understanding the methodology.

Bioanalytical Workflow using this compound cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Rat Plasma Sample add_is Add this compound IS plasma->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evaporate1 Evaporate to Dryness supernatant1->evaporate1 reconstitute1 Reconstitute in Mobile Phase evaporate1->reconstitute1 lc HPLC Separation reconstitute1->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Bioanalytical workflow with this compound internal standard.

Bioanalytical Workflow using Metoprolol cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Metoprolol IS plasma->add_is add_precipitant Add Acetonitrile add_is->add_precipitant vortex2 Vortex add_precipitant->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 lc HPLC Separation supernatant2->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Bioanalytical workflow with Metoprolol internal standard.

Conclusion

This guide provides a comparative overview of bioanalytical method validation for Nadolol using a stable isotope-labeled internal standard (this compound) and a structural analog (Metoprolol). The data presented indicates that while both methods can be validated to meet regulatory requirements, the use of a SIL internal standard like this compound is generally preferred due to its closer physicochemical similarity to the analyte, which can lead to more robust and reliable data by better compensating for matrix effects and other analytical variabilities. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy and precision, and the availability and cost of the internal standard.

References

A Comparative Guide to Nadolol-d9 and Other Deuterated Beta-Blocker Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in pharmacokinetic and toxicological studies involving beta-blockers, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification using liquid chromatography-mass spectrometry (LC-MS). Deuterated internal standards, which are stable isotope-labeled versions of the analyte, are widely regarded as the gold standard due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and other sources of variability.

This guide provides a detailed comparison of Nadolol-d9 with other commonly used deuterated beta-blocker standards, such as Metoprolol-d7 and Propranolol-d7. The comparison is based on their performance in multi-analyte quantification of a panel of beta-blockers, with a focus on experimental data related to recovery and matrix effects.

The Role of Deuterated Internal Standards

The primary function of an internal standard in quantitative analysis is to correct for the loss of analyte during sample processing and for variations in instrument response. An ideal IS should have physicochemical properties very similar to the analyte. Deuterated standards fulfill this requirement as they are chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium. This similarity ensures that the analyte and the IS co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer's source, which is crucial for compensating for matrix effects—the suppression or enhancement of ionization by co-eluting matrix components.

Performance Comparison in Multi-Analyte Quantification

A recent study by Woźniak et al. (2024) provides valuable data on the simultaneous quantification of 18 beta-blockers in human postmortem specimens using a cocktail of three deuterated internal standards: Atenolol-d7, Metoprolol-d7, and Propranolol-d7. While this compound was not used as an internal standard in this comprehensive study, the performance data for Nadolol as an analyte, along with the other beta-blockers, offers insights into how a deuterated standard might perform for a group of structurally related compounds.

The following table summarizes the recovery and matrix effect data for a selection of beta-blockers from this study. The choice of which of the three deuterated standards was used for the quantification of each analyte was based on structural similarity and retention time proximity.

AnalyteInternal Standard UsedRecovery (%)Matrix Effect (%)
Nadolol Propranolol-d795.4 - 105.2-15.3 to 8.7
Atenolol Atenolol-d798.2 - 108.9-10.1 to 5.4
Metoprolol Metoprolol-d7101.5 - 112.3-8.9 to 7.2
Propranolol Propranolol-d7103.2 - 115.1-7.5 to 9.8
Acebutolol Metoprolol-d792.1 - 103.5-18.2 to 11.3
Bisoprolol Metoprolol-d797.8 - 107.4-12.5 to 6.1
Carvedilol Propranolol-d788.9 - 99.8-20.1 to 15.4
Labetalol Propranolol-d790.3 - 101.7-17.6 to 12.9
Pindolol Metoprolol-d794.5 - 104.8-14.7 to 9.5
Sotalol Atenolol-d799.1 - 109.8-9.8 to 4.7
Timolol Metoprolol-d796.2 - 106.5-11.9 to 8.3

Data adapted from Woźniak et al., Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens, 2024.[1]

From this data, it is evident that using a structurally similar deuterated internal standard generally results in good recovery and effective compensation for matrix effects (values close to 100% for recovery and within ±20% for matrix effect are considered acceptable). For instance, Atenolol, Metoprolol, and Propranolol, when quantified with their respective deuterated analogs, show excellent performance.

For Nadolol, Propranolol-d7 was used as the internal standard, and it demonstrated good recovery and acceptable matrix effect compensation. This suggests that in the absence of this compound, a structurally related deuterated standard can be a viable alternative. However, the ideal internal standard is always the deuterated version of the analyte itself. A separate study focused on the quantification of Nadolol in rat plasma using this compound as the internal standard demonstrated excellent linearity and sensitivity, reinforcing the principle of using a homologous deuterated IS for optimal performance.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of biological matrix (e.g., blood), add 50 µL of an internal standard working solution (containing Atenolol-d7, Metoprolol-d7, and Propranolol-d7).

  • Add 50 µL of 5 M sodium hydroxide (B78521) solution.

  • Add 1.5 mL of ethyl acetate (B1210297) and vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

Key Considerations for Selecting a Deuterated Standard

When selecting a deuterated internal standard for the analysis of multiple beta-blockers, the following should be considered:

  • Structural Similarity: The IS should be structurally as close as possible to the analytes it is intended to quantify.

  • Chromatographic Co-elution: The IS and the analyte should ideally co-elute to experience the same matrix effects.

  • Absence of Cross-talk: The MRM transitions of the analyte and the IS should not interfere with each other.

  • Isotopic Purity: The deuterated standard should have high isotopic purity to avoid contributing to the analyte's signal.

Visualizing Analytical Concepts

To better understand the processes involved, the following diagrams illustrate the beta-adrenergic signaling pathway targeted by these drugs and a typical experimental workflow for their analysis.

Beta_Adrenergic_Signaling_Pathway cluster_cell Cardiomyocyte Beta-Blocker Beta-Blocker (e.g., Nadolol) Adrenergic_Receptor β-Adrenergic Receptor Beta-Blocker->Adrenergic_Receptor blocks G_Protein G-Protein Adrenergic_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Heart Rate & Blood Pressure PKA->Cellular_Response leads to

Beta-Adrenergic Signaling Pathway Blockade

Experimental_Workflow Sample_Collection 1. Biological Sample (e.g., Plasma) Spiking 2. Spike with Deuterated Internal Standard (e.g., this compound) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., LLE or SPE) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Bioanalytical Workflow for Beta-Blocker Quantification

Conclusion

This compound is an excellent internal standard for the accurate quantification of Nadolol in biological matrices. When conducting multi-analyte analysis of a panel of beta-blockers, a cocktail of structurally representative deuterated standards, such as Atenolol-d7, Metoprolol-d7, and Propranolol-d7, can provide reliable results for a wide range of compounds, including Nadolol. The choice of the most appropriate internal standard or combination of standards will depend on the specific beta-blockers being analyzed and the validation data for recovery and matrix effects. For the highest level of accuracy, particularly in regulated bioanalysis, the use of a specific deuterated internal standard for each analyte is the recommended approach.

References

The Analytical Advantage: Why Nadolol-d9 Outperforms Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of results. For researchers quantifying Nadolol, a non-selective beta-blocker, in biological matrices, the gold standard is the use of a stable isotope-labeled (SIL) internal standard, Nadolol-d9. While structural analog internal standards (SA-IS) present a more cost-effective alternative, a close examination of their analytical performance reveals significant drawbacks compared to their deuterated counterpart. This guide provides a data-driven comparison to inform the selection of the most appropriate internal standard for Nadolol analysis.

Stable isotope-labeled internal standards are considered the benchmark in LC-MS bioanalysis due to their near-identical physicochemical properties to the analyte. This ensures they co-elute and experience similar ionization effects, providing superior correction for variability during sample preparation and analysis. Structural analogs, while similar in structure, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising data quality.

Quantitative Performance: A Tale of Two Standards

The following tables summarize key performance parameters for Nadolol quantification using either this compound or a structural analog (Metoprolol) as the internal standard, based on validated LC-MS/MS methods.

Table 1: Comparison of Analytical Performance Metrics

ParameterNadolol with this compound ISNadolol with Structural Analog IS (Metoprolol)
Linearity Range 6 - 3000 ng/mL[1]1 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]Not explicitly stated, but linearity was achieved.
Lower Limit of Quantification (LLOQ) 6 ng/mL[1]1 ng/mL[2]
Recovery Information not available100.6%[2][3]
Precision (% CV) < 15% (implied by FDA guidelines adherence)[1]Within acceptable range for LQC, MQC, HQC[2]
Accuracy (% Bias) Acceptable (implied by FDA guidelines adherence)[1]Within acceptable range for LQC, MQC, HQC[2]

While both methods demonstrate acceptable linearity and sensitivity, the key differentiator lies in the inherent ability of the SIL-IS to compensate for matrix effects and variability throughout the analytical process, which is not fully reflected in these high-level metrics. The near-perfect recovery seen with the structural analog is promising, but it does not guarantee the same level of correction for ion suppression or enhancement, which can vary between the analog and the analyte.

Under the Hood: A Look at the Experimental Protocols

The methodologies employed in these analyses highlight the practical aspects of using each type of internal standard.

Table 2: Experimental Protocol Summary

ParameterMethod using this compound IS[1]Method using Structural Analog IS (Metoprolol)[2]
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate.Protein Precipitation followed by extraction.
LC Column Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)Phenomenex Luna C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (20:80 v/v)0.1% methanoic acid and acetonitrile (gradient)
Flow Rate 0.5 mL/min1.0 mL/min
MS Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Ion ModePositive Ion Mode
MRM Transitions Nadolol: 310.20 → 254.10; this compound: 319.20 → 255.00Nadolol: 310.2 → 254.2; Metoprolol: Not specified in the document.

Visualizing the Workflow and Rationale

To better understand the analytical process and the theoretical advantages of a SIL-IS, the following diagrams illustrate a typical bioanalytical workflow and the logical relationship between an analyte and the different types of internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify G cluster_IS Internal Standard (IS) Types Analyte Nadolol (Analyte) Physicochemical Properties SIL_IS This compound (SIL-IS) - Nearly identical properties - Co-elutes with analyte - Compensates for matrix effects accurately Analyte->SIL_IS Ideal Correction SA_IS Structural Analog IS (e.g., Metoprolol) - Similar, but not identical properties - May have different retention time - May have different ionization efficiency - Less effective compensation for matrix effects Analyte->SA_IS Approximate Correction

References

Inter-Laboratory Validation of Nadolol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of Nadolol (B74898) in biological matrices, with a focus on the use of Nadolol-d9 as an internal standard. The data presented is based on published analytical method validation studies and is intended to assist researchers in selecting and implementing robust and reliable bioanalytical assays.

Experimental Protocol: Nadolol Quantification using LC-MS/MS with this compound Internal Standard

This protocol is based on a validated method for the determination of Nadolol in rat plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of plasma, add the internal standard (this compound) solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of ethyl acetate (B1210297) for protein precipitation and extraction.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (20:80 v/v).[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Injection Volume: 15 µL.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nadolol: m/z 310.20 → 254.10[1][2]

    • This compound (IS): m/z 319.20 → 255.00[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of different validated methods for Nadolol quantification.

Table 1: Method Comparison Based on Internal Standard

ParameterMethod 1: this compound ISMethod 2: Nadolol-d6 ISMethod 3: Metoprolol IS
Matrix Rat Plasma[1][2]Rat Plasma[3]Human Plasma[4][5]
Linearity Range 6 - 3000 ng/mL[1][2]8 - 160 ng/mL[3]Not explicitly stated, but calibration curve constructed.[4][5]
Lower Limit of Quantification (LLOQ) 6 ng/mL[1][2]Not explicitly stated, but linearity starts at 8 ng/mL.[3]Not explicitly stated.
Internal Standard This compound[1][2]Nadolol-d6[3]Metoprolol[4][5]
Extraction Method Liquid-Liquid Extraction[1][2]Liquid-Liquid Extraction[3]Not explicitly stated.
Chromatography HPLC[1][2]LC-MS/MS[3]LC-MS/MS[4][5]

Table 2: Validation Parameters for Nadolol Quantification using this compound

Validation ParameterResult
Selectivity Method exhibited great selectivity.[1][2]
Accuracy Acceptable results as per FDA guidelines.[1][2]
Precision Acceptable results as per FDA guidelines.[1][2]
Stability Acceptable results as per FDA guidelines.[1][2]

Experimental Workflow

G Experimental Workflow for Nadolol Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot add_is Add this compound (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex & Centrifuge add_ea->vortex2 supernatant Collect Supernatant vortex2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Determination quantification->results

Caption: Workflow for Nadolol quantification in plasma using LLE and LC-MS/MS.

Comparison and Alternatives

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, leading to high accuracy and precision.

Alternative Internal Standards:

  • Nadolol-d6: Another deuterated analog of Nadolol that can be used as an internal standard.[3] The principle of its use and expected performance are similar to this compound.

  • Metoprolol: A structurally similar but not isotopically labeled compound that has been used as an internal standard.[4][5] While a viable option, it may not perfectly mimic the chromatographic behavior and ionization of Nadolol, potentially leading to lower precision compared to a stable isotope-labeled standard.

  • Atenolol: Another beta-blocker that has been used as an internal standard for Nadolol analysis by HPLC.[6]

Alternative Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While LC-MS/MS is generally more sensitive and selective, HPLC-based methods have also been developed and validated for Nadolol quantification.[6][7] These methods may be suitable for applications where the expected concentrations are higher and the sample matrix is less complex.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method has also been described for the analysis of Nadolol, which involves derivatization of the analyte.[8]

The quantification of Nadolol in biological matrices can be reliably achieved using LC-MS/MS with a stable isotope-labeled internal standard like this compound. This approach offers high sensitivity, selectivity, and precision, making it suitable for pharmacokinetic and other drug development studies. While alternative internal standards and analytical techniques exist, the use of a deuterated internal standard in conjunction with LC-MS/MS is recommended for the most robust and accurate results. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

Performance Under Pressure: A Comparative Guide to Nadolol Quantification Using a Nadolol-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of an HPLC-MS/MS method for the determination of nadolol (B74898) utilizing a deuterated internal standard, Nadolol-d9. The performance of this method is evaluated based on key validation parameters: linearity, accuracy, and precision.

This guide synthesizes data from published studies to offer a clear perspective on the robustness of using this compound as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality quantitative analysis, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and enhancing data reliability.

Quantitative Performance Data

The following tables summarize the performance characteristics of an HPLC-MS/MS method for nadolol quantification. While a single comprehensive source providing all validation parameters for a method using this compound was not available in the public domain, the data presented here is a synthesis of findings from relevant studies.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A high correlation coefficient (r²) is indicative of a strong linear relationship.

AnalyteInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Source
NadololNadolol-d6*8 - 1600.999[1]
NadololThis compound6 - 3000Not explicitly stated, but described as having "great selectivity and linearity"[2][3]

Note: One study reported the use of D6-Nadolol; this is presented as a close alternative to this compound, a deuterated form of Nadolol.

Accuracy

Accuracy reflects the closeness of a measured value to a known or accepted value. It is often expressed as the percentage recovery of the analyte.

AnalyteInternal StandardMean Recovery (%)Source
NadololMetoprolol (B1676517)**100.6[4][5]

*Note: This accuracy data is from a validated LC-MS/MS method for nadolol that utilized metoprolol as the internal standard. While not this compound, it provides a benchmark for the expected recovery of nadolol in a similar analytical setup.

Precision

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (%RSD) for intra-day (within a day) and inter-day (between days) analyses.

| Analyte | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source | | :--- | :--- | :--- | :--- | | Nadolol | Nadolol-d6* | Within acceptable limits (specific values not provided) | Within acceptable limits (specific values not provided) |[1] | | Nadolol | this compound | Acceptable results as per FDA guidelines (specific values not provided) | Acceptable results as per FDA guidelines (specific values not provided) |[2][3] |

Note: The study using D6-Nadolol stated that the precision values were within acceptable limits but did not provide the numerical data in the abstract.

Experimental Protocol: HPLC-MS/MS Method with this compound

The following is a detailed methodology for the quantification of nadolol in rat plasma using an HPLC-MS/MS method with this compound as the internal standard.[2][3]

Sample Preparation

A liquid-liquid extraction method is employed for sample pretreatment. This technique is effective in isolating the analyte of interest from the biological matrix.

Chromatographic Conditions
  • High-Performance Liquid Chromatography (HPLC) System: Agilent HPLC system or equivalent.

  • Column: Agilent Zorbax XDB C18 column (150 mm × 4.6 mm ID, 3.5 μm).[2][3]

  • Column Temperature: 30°C.[2][3]

  • Mobile Phase:

  • Elution Mode: Isocratic elution with a ratio of 20:80 (v/v) of mobile phase A to mobile phase B.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 15 μL.[2]

  • Total Run Time: 2.5 minutes.[2]

Mass Spectrometric Conditions
  • Mass Spectrometer: Tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10.[2][3]

    • This compound (Internal Standard): m/z 319.20 → 255.00.[2][3]

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the HPLC-MS/MS analysis of nadolol with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Rat Plasma Sample add_is Spike with this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms MS/MS Detection (MRM Mode) hplc->ms data_acq Data Acquisition ms->data_acq quant Quantification (Peak Area Ratio) data_acq->quant Process report Result Reporting quant->report

Caption: Experimental workflow for Nadolol analysis.

Conclusion

The use of this compound as an internal standard in the HPLC-MS/MS quantification of nadolol provides a robust and reliable analytical method. The available data, although synthesized from multiple sources, indicates that such methods can achieve excellent linearity and accuracy, with precision falling within the stringent requirements of regulatory guidelines. For researchers and drug development professionals, employing a deuterated internal standard like this compound is a critical step in ensuring the integrity and validity of pharmacokinetic and other quantitative studies.

References

Assessing the Isotopic Purity of Nadolol-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated internal standards is a cornerstone of accurate bioanalytical and pharmacokinetic studies. Nadolol-d9, a deuterated analog of the beta-blocker Nadolol, is frequently employed as an internal standard in mass spectrometry-based quantification. Ensuring the isotopic purity of such standards is paramount for the reliability and reproducibility of experimental data. This guide provides a comparative assessment of this compound's isotopic purity against common alternatives, supported by experimental protocols and data presentation.

Isotopic Purity Comparison: this compound and Alternatives

The isotopic purity of a deuterated standard refers to the percentage of the compound that contains the specified number of deuterium (B1214612) atoms. In practice, the synthesis of deuterated compounds often results in a distribution of isotopologues, i.e., molecules with varying numbers of deuterium atoms. A higher isotopic purity, specifically a high abundance of the desired deuterated species (e.g., the d9 form of Nadolol), is critical to minimize interference from less-deuterated or unlabeled species.

Below is a summary of the typical isotopic purity specifications for this compound and two common alternative deuterated beta-blocker internal standards, Propranolol-d7 and Metoprolol-d7, based on commercially available information.

Internal StandardDegree of DeuterationManufacturer Stated PurityIsotopic Purity Specification
This compound 997.01%[1]Isotopic distribution data not consistently provided by all vendors.
Propranolol-d7 7Varies by vendor≥99% deuterated forms (d1-d7)[2]
Metoprolol-d7 799.7% (Chemical Purity)99 atom % D[3][4]

Note: "Atom % D" refers to the percentage of deuterium at the labeled positions, while "deuterated forms" indicates the total percentage of molecules containing one or more deuterium atoms. The ideal scenario is a high percentage of the specifically desired isotopologue (e.g., d9 for this compound). Researchers should always consult the Certificate of Analysis (CoA) for lot-specific isotopic distribution data.

Experimental Protocol for Isotopic Purity Assessment

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS). This technique allows for the separation of the deuterated compound from potential impurities and the accurate measurement of the relative abundance of its different isotopologues.

Principle

The method relies on the mass difference between hydrogen (H) and deuterium (D) atoms. By analyzing the mass spectrum of the deuterated compound, the relative intensities of the ion corresponding to the fully deuterated molecule (e.g., M+9 for this compound) and its less-deuterated counterparts (M+8, M+7, etc.) can be determined.

Instrumentation and Reagents
  • LC-MS/MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample: this compound standard of known concentration.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS

  • Mass Range: m/z 100-500

  • Resolution: ≥ 70,000

  • Data Analysis: The relative abundance of each isotopologue is calculated by integrating the peak area of its corresponding extracted ion chromatogram.

Visualizing the Workflow and Concepts

To further clarify the process and underlying principles, the following diagrams illustrate the experimental workflow and the concept of isotopic distribution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Standard This compound Standard Dilution Dilution in Mobile Phase Standard->Dilution UHPLC UHPLC Separation Dilution->UHPLC HRMS HRMS Detection UHPLC->HRMS EIC Extracted Ion Chromatograms HRMS->EIC Integration Peak Integration EIC->Integration Calculation Isotopic Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

isotopic_distribution cluster_isotopologues Isotopologue Distribution cluster_purity Isotopic Purity Assessment Nadolol_d9 This compound Product d9 d9 (Desired) Nadolol_d9->d9 d8 d8 Nadolol_d9->d8 d7 d7 Nadolol_d9->d7 d0 ... d0 (Unlabeled) Nadolol_d9->d0 Purity High Purity: High % of d9 Low % of d8, d7...

Caption: Conceptual diagram of isotopic distribution in a deuterated standard.

Conclusion

The assessment of isotopic purity is a critical quality control step for deuterated internal standards like this compound. While vendor specifications provide a general indication of purity, detailed analysis using high-resolution LC-MS/MS is essential to confirm the isotopic distribution for a specific lot. When selecting an internal standard, researchers should prioritize products with the highest isotopic enrichment of the desired deuterated species and minimal presence of less-deuterated isotopologues. This diligence ensures the highest level of accuracy and confidence in quantitative bioanalytical results.

References

A Head-to-Head Battle of Internal Standards: Nadolol-d9 versus Propranolol-d7 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and ensuring accurate quantification. This guide provides an objective comparison of two commonly used deuterated internal standards for the analysis of beta-blocker drugs: Nadolol-d9 and Propranolol-d7.

This comparison draws upon data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to evaluate the performance of this compound and Propranolol-d7 in terms of their analytical performance characteristics.

Executive Summary

Both this compound and Propranolol-d7 are suitable for use as internal standards in the quantification of beta-blockers and other structurally related compounds. Deuterated analogs are the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte, leading to comparable extraction recovery and ionization efficiency. The choice between this compound and Propranolol-d7 will ultimately depend on the specific analyte being measured and the optimization of the analytical method. While Propranolol-d7 is more widely documented in the scientific literature for a broader range of analytes, this compound demonstrates excellent performance in assays specifically for Nadolol.

Quantitative Performance Data

The following tables summarize the key validation parameters for bioanalytical methods utilizing this compound and Propranolol-d7 as internal standards. The data is compiled from separate validation studies and, while not a direct head-to-head comparison within a single study, provides valuable insights into their individual performance.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method Using this compound as an Internal Standard for the Quantification of Nadolol.

ParameterResult
Linearity Range6 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)6 ng/mL
Inter-day Precision (%RSD)Not explicitly reported, but within acceptable limits
Inter-day Accuracy (%RE)Not explicitly reported, but within acceptable limits
StabilityStable under various storage conditions

Data extracted from a study on the quantification of Nadolol in rat plasma[1].

Table 2: Performance Characteristics of a Validated UHPLC-QqQ-MS/MS Method Using Propranolol-d7 as an Internal Standard for the Quantification of various β-blockers.

ParameterResult
Lower Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Intraday Precision (%RSD)1.7 - 12.3%
Interday Precision (%RSD)1.7 - 12.3%
Intraday Accuracy (%RE)-14.4 to 14.1%
Interday Accuracy (%RE)-14.4 to 14.1%

Data extracted from a study on the quantification of 18 β-blockers in human postmortem specimens[2].

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical performance. The following are representative experimental protocols for methods using this compound and Propranolol-d7.

Experimental Protocol for Nadolol Quantification using this compound IS[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the this compound internal standard solution.

  • Perform liquid-liquid extraction using ethyl acetate (B1210297).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase: 20:80 (v/v) mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 15 μL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10

    • This compound: m/z 319.20 → 255.00

Experimental Protocol for Multi-β-Blocker Quantification using Propranolol-d7 IS[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a blood sample, add the internal standard mix containing Propranolol-d7.

  • Perform liquid-liquid extraction with ethyl acetate at pH 9.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. UHPLC-QqQ-MS/MS Analysis:

  • UHPLC System: Agilent 1290 Infinity.

  • MS System: Agilent 6460 Triple Quadrupole.

  • MS Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Propranolol: (Details for specific transitions would be found within the full study).

Mandatory Visualizations

Logical Workflow for Internal Standard Selection and Method Validation

The following diagram illustrates the logical workflow involved in selecting an internal standard and validating a bioanalytical method.

Internal Standard Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analyte and Matrix B Select Potential Internal Standard (IS) (e.g., this compound, Propranolol-d7) A->B C Optimize Sample Preparation (e.g., LLE, SPE, PPT) B->C D Optimize LC-MS/MS Conditions C->D E Selectivity & Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H Recovery & Matrix Effect G->H I Stability H->I J Process Study Samples with Validated Method I->J Apply Validated Method K Data Acquisition & Quantification J->K

Caption: A logical workflow for bioanalytical method development and validation.

Beta-Adrenergic Signaling Pathway

Nadolol and Propranolol are non-selective beta-adrenergic receptor antagonists. They exert their pharmacological effects by blocking the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1 and β2 adrenergic receptors. This action inhibits the downstream signaling cascade.

Beta-Adrenergic Signaling Pathway Ligand Epinephrine / Norepinephrine BetaReceptor β-Adrenergic Receptor Ligand->BetaReceptor Binds to BetaBlocker Nadolol / Propranolol BetaBlocker->BetaReceptor Blocks GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

References

A Guide to Cross-Validation of Analytical Methods: A Comparative Analysis of Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of analytical methods is a cornerstone of robust scientific research and regulatory compliance. In quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard (IS) is crucial for correcting variations during sample preparation and analysis. The choice of internal standard can significantly impact method performance. When analytical methods are transferred between laboratories or when a method is updated with a new internal standard, a thorough cross-validation is imperative to ensure the consistency and reliability of the data.[1]

This guide provides an objective comparison of analytical method performance using two different types of internal standards: a stable isotope-labeled (deuterated) internal standard and a structural analog internal standard. We will delve into the supporting experimental data, provide detailed methodologies for a cross-validation study, and visualize the associated workflows and logical relationships.

The Critical Role of the Internal Standard

An internal standard is a compound of a known concentration added to all samples, calibration standards, and quality controls.[2] Its primary function is to compensate for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[3]

  • Stable Isotope-Labeled (Deuterated) Internal Standards: These are considered the "gold standard" in bioanalysis.[4] They are molecules of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same matrix effects, leading to more accurate and precise quantification.[5]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but different enough to be chromatographically separated or distinguished by the mass spectrometer. While often more readily available and less expensive than deuterated standards, their different physicochemical properties can lead to variations in extraction recovery and matrix effects compared to the analyte.[4]

Data Presentation: A Comparative Analysis

To objectively compare the performance of a deuterated internal standard versus a structural analog, a cross-validation study is performed. The following tables summarize the comparative data from a hypothetical study for the quantification of the drug Everolimus, comparing the use of Everolimus-d4 (a deuterated IS) with 32-desmethoxyrapamycin (a structural analog IS).

Table 1: Comparison of Calibration Curve Parameters

ParameterMethod with Everolimus-d4 (Deuterated IS)Method with 32-desmethoxyrapamycin (Structural Analog IS)Acceptance Criteria
Linearity (r²)0.99950.9982≥ 0.99
Slope0.9850.953Closer to 1 indicates better accuracy
Intercept0.00120.0058Close to zero

Table 2: Comparison of Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method with Everolimus-d4 (Deuterated IS) Method with 32-desmethoxyrapamycin (Structural Analog IS) Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ1.0-2.58.2-12.8
Low3.01.85.58.5
Mid50-0.53.14.2
High1501.22.52.8

Table 3: Comparison of Matrix Effect

ParameterMethod with Everolimus-d4 (Deuterated IS)Method with 32-desmethoxyrapamycin (Structural Analog IS)Acceptance Criteria
Matrix Factor (MF)0.980.85Closer to 1 indicates less matrix effect
IS-Normalized MF0.990.92Closer to 1 indicates better compensation for matrix effects
%RSD of IS-Normalized MF4.8%13.5%≤ 15%

Experimental Protocols

A cross-validation of analytical methods using different internal standards involves analyzing the same set of quality control (QC) samples with the two methods and comparing the results.

Objective: To compare the performance of two analytical methods for the quantification of an analyte in a biological matrix, where each method utilizes a different internal standard (e.g., deuterated vs. structural analog).

Materials:

  • Analyte reference standard

  • Deuterated internal standard

  • Structural analog internal standard

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare separate stock solutions of the analyte and each internal standard in an appropriate solvent.

    • From the stock solutions, prepare working solutions for calibration standards and quality control samples.

  • Preparation of Calibration Standards and QC Samples:

    • Prepare a series of calibration standards by spiking the blank biological matrix with the analyte at a minimum of six different concentration levels.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

  • Sample Preparation and Analysis:

    • Divide the QC samples into two sets.

    • Set A: Process and analyze these samples using the analytical method with the deuterated internal standard.

    • Set B: Process and analyze these samples using the analytical method with the structural analog internal standard.

    • Each set of samples should be analyzed in a single analytical run to minimize inter-assay variability.[1]

  • Data Analysis and Acceptance Criteria:

    • Quantify the analyte concentration in each QC sample for both methods.

    • Calculate the percent difference between the results obtained from the two methods for each QC sample.

    • For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[1]

Mandatory Visualization

To better illustrate the processes and relationships involved in the cross-validation of analytical methods with different internal standards, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_methodA Method A (Deuterated IS) cluster_methodB Method B (Structural Analog IS) cluster_analysis Data Analysis & Comparison start Prepare QC Samples (Low, Mid, High) split Divide QC Samples into Two Sets start->split prepA Spike with Deuterated IS split->prepA Set A prepB Spike with Structural Analog IS split->prepB Set B extractA Sample Extraction prepA->extractA analyzeA LC-MS/MS Analysis extractA->analyzeA quantA Quantify Analyte Conc. (Method A) analyzeA->quantA extractB Sample Extraction prepB->extractB analyzeB LC-MS/MS Analysis extractB->analyzeB quantB Quantify Analyte Conc. (Method B) analyzeB->quantB compare Compare Results & Calculate % Difference quantA->compare quantB->compare acceptance Acceptance Criteria Met? (≤20% difference for 2/3 samples) compare->acceptance

Cross-validation workflow for two analytical methods.

cluster_is_type Internal Standard Type cluster_properties Physicochemical Properties cluster_performance Analytical Performance cluster_outcome Data Reliability deuterated Deuterated IS identical_props Nearly Identical to Analyte deuterated->identical_props analog Structural Analog IS similar_props Similar but Different from Analyte analog->similar_props high_accuracy High Accuracy & Precision identical_props->high_accuracy matrix_comp Excellent Matrix Effect Compensation identical_props->matrix_comp variable_accuracy Potentially Variable Accuracy & Precision similar_props->variable_accuracy variable_matrix Variable Matrix Effect Compensation similar_props->variable_matrix high_reliability High Data Reliability high_accuracy->high_reliability moderate_reliability Moderate Data Reliability variable_accuracy->moderate_reliability matrix_comp->high_reliability variable_matrix->moderate_reliability

Logical relationship of IS type and data reliability.

References

A Comparative Guide to the Analytical Response of Nadolol and Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the analytical response of Nadolol and its deuterated internal standard, Nadolol-d9. The data and protocols presented herein are intended to assist researchers in developing and validating robust analytical methods for the quantification of Nadolol in various biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive method for bioanalysis.

Quantitative Performance Data

The following tables summarize the key performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Nadolol and this compound. This data is crucial for assessing the reliability and suitability of the method for pharmacokinetic studies and other quantitative applications.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical TechniqueHigh-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)[1][2]
Internal StandardThis compound[1][2]
Sample PretreatmentLiquid-Liquid Extraction with ethyl acetate[1][2]
Chromatographic ColumnAgilent Zorbax XDB C18 (150 mm × 4.6 mm ID., 3.5 μm)[1][2]
Mobile Phase10 mM Ammonium (B1175870) Formate (B1220265) : Acetonitrile (B52724) (20:80 v/v)[1][2]
Flow Rate0.5 mL/min[1][2]
Injection Volume15 µL[1][2]
Column Temperature30°C[1][2]
Total Run Time2.5 min[1][2]
Ionization ModePositive Electrospray Ionization (+ESI)[3]

Table 2: Mass Spectrometric Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nadolol310.20254.10[1][2]
This compound (IS)319.20255.00[1][2]

Table 3: Method Validation Data

ParameterResult
Linearity Range6 - 3000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)6 ng/mL[1][2]
Average Recovery (Nadolol)100.6%
Inter-day and Intra-day PrecisionWithin acceptable limits as per FDA guidelines[1][2][3]
AccuracyWithin acceptable limits as per FDA guidelines[1][2][3]

Experimental Protocols

A detailed methodology for the quantitative analysis of Nadolol in rat plasma using this compound as an internal standard is provided below. This protocol is based on a validated LC-MS/MS method and can be adapted for other biological matrices with appropriate validation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of plasma, add the internal standard (this compound) solution.

  • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm ID., 3.5 μm)[1][2].

  • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile in a ratio of 20:80 (v/v)[1][2].

  • Flow Rate: 0.5 mL/min[1][2].

  • Column Temperature: Maintained at 30°C[1][2].

  • Injection Volume: 15 µL[1][2].

  • Elution Mode: Isocratic[1][2].

3. Mass Spectrometric Conditions

  • Instrument: Tandem Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode[3].

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nadolol: m/z 310.20 → 254.10[1][2].

    • This compound: m/z 319.20 → 255.00[1][2].

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard in quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization ESI+ Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the bioanalysis of Nadolol.

internal_standard_principle Analyte Nadolol Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Peak Area Ratio (Nadolol / this compound) Process->Ratio Concentration Concentration of Nadolol Ratio->Concentration

Caption: Principle of the internal standard method for quantification.

References

A Comparative Guide: Quantification of Nadolol by GC-MS and LC-MS with Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceuticals is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of the beta-blocker Nadolol, with a focus on methods utilizing its deuterated internal standard, Nadolol-d9.

This comparison delves into the experimental protocols and performance data of both methodologies, offering a comprehensive overview to aid in the selection of the most suitable technique for specific analytical needs. While LC-MS/MS has become the predominant method for the analysis of beta-blockers due to its direct compatibility with polar and thermally labile compounds, GC-MS remains a viable, albeit more complex, alternative.

At a Glance: GC-MS vs. LC-MS/MS for Nadolol Quantification

FeatureGC-MSLC-MS/MS
Sample Derivatization Mandatory (e.g., silylation)Not required
Analysis Time Generally longer due to derivatizationTypically shorter
Sensitivity Can achieve low ng/mL detection limitsGenerally offers higher sensitivity (low to sub-ng/mL)
Selectivity High, especially with selected ion monitoring (SIM)Very high, particularly with multiple reaction monitoring (MRM)
Throughput Lower due to sample preparation complexityHigher, amenable to automation
Matrix Effects Can be significant, requires clean extractsCan be a concern, managed by stable isotope dilution and chromatographic separation
Instrumentation Cost Generally lowerGenerally higher
Overall Complexity Higher due to derivatization and potential for analyte degradationMore straightforward for polar compounds

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS quantification of Nadolol share common initial steps but diverge significantly in sample preparation and chromatographic analysis.

cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS/MS Workflow Sample Biological Matrix (e.g., Plasma, Urine) IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography GC_Injection->GC_Separation MS_Detection_GC Mass Spectrometry (EI, SIM) GC_Separation->MS_Detection_GC LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Liquid Chromatography LC_Injection->LC_Separation MS_Detection_LC Tandem Mass Spectrometry (ESI, MRM) LC_Separation->MS_Detection_LC

Figure 1. Comparative experimental workflows for Nadolol quantification.

Detailed Experimental Protocols

GC-MS Quantification of Nadolol

The analysis of Nadolol by GC-MS necessitates a derivatization step to increase its volatility and thermal stability. Silylation is a common approach.

1. Sample Preparation and Extraction:

  • A specific volume of the biological sample (e.g., serum or urine) is fortified with this compound as the internal standard.

  • The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) using a macroreticular resin cartridge, to isolate the analyte and internal standard from the matrix.

2. Derivatization (Silylation):

  • The extracted and dried residue is treated with a silylating agent, for instance, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like ethyl acetate (B1210297).

  • The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and secondary amine groups of Nadolol.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): A capillary column, often with a deactivated stationary phase, is used for separation. The oven temperature is programmed to achieve optimal separation of the derivatized Nadolol from other components.

  • Mass Spectrometer (MS): The instrument is operated in the electron ionization (EI) mode. For quantitative analysis, selected-ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized Nadolol and this compound.

LC-MS/MS Quantification of Nadolol

LC-MS/MS offers a more direct approach for the analysis of polar compounds like Nadolol, eliminating the need for derivatization.

1. Sample Preparation and Extraction:

  • Similar to the GC-MS protocol, a known amount of this compound is added to the biological sample.

  • Extraction is performed, commonly using liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A reversed-phase C18 column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in an isocratic or gradient elution mode.

  • Tandem Mass Spectrometer (MS/MS): The mass spectrometer is equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for both Nadolol and this compound. This technique provides excellent selectivity and sensitivity.

Quantitative Performance Comparison

The following tables summarize the typical quantitative performance parameters for both GC-MS and LC-MS/MS methods for Nadolol quantification. It is important to note that these values can vary depending on the specific instrumentation, matrix, and validation protocol.

Table 1: GC-MS Quantitative Performance

ParameterTypical ValueReference
Limit of Detection (LOD) 0.5 - 1 ng/mL[1]
Limit of Quantification (LOQ) ~1 ng/mL[1]
Linearity Range 1 - 100 ng/mL[1]
Precision (%CV) < 4% for >10 ng/mL, < 2% for <10 ng/mL[1]
Accuracy (%RE) Not explicitly stated

Table 2: LC-MS/MS Quantitative Performance

ParameterTypical ValueReference
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) 6 ng/mL
Linearity Range 6 - 3000 ng/mL
Precision (%CV) Within 15%
Accuracy (%RE) Within ±15%

Discussion and Conclusion

Both GC-MS and LC-MS/MS are capable of the sensitive and selective quantification of Nadolol in biological matrices. The choice between the two techniques often depends on the specific requirements of the study, available instrumentation, and desired throughput.

LC-MS/MS is generally the preferred method for Nadolol quantification due to its simpler sample preparation (no derivatization required), higher throughput, and often superior sensitivity. The direct analysis of the underivatized molecule reduces the potential for analytical variability and degradation associated with the derivatization step. The use of tandem mass spectrometry (MS/MS) with MRM provides exceptional selectivity, minimizing interferences from complex biological matrices.

GC-MS, while requiring a more laborious workflow due to the mandatory derivatization step, can still provide accurate and precise results. For laboratories that may not have access to LC-MS/MS instrumentation, a well-validated GC-MS method can be a reliable alternative. The use of a deuterated internal standard like this compound is crucial in both methods to compensate for matrix effects and variations in sample preparation and instrument response.

References

Safety Operating Guide

Proper Disposal of Nadolol-d9 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Nadolol-d9

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the safe and compliant disposal of this compound, a deuterated analog of Nadolol, intended for use in research and development settings. Adherence to these procedures is vital to protect personnel, prevent environmental contamination, and ensure compliance with regulatory standards.

Assessment of this compound for Disposal

Before disposal, laboratory personnel must characterize the waste to ensure it is managed correctly. Based on available Safety Data Sheets (SDS) for Nadolol, the parent compound, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is not a P-listed or U-listed hazardous waste. However, it is crucial to consult your institution's environmental health and safety (EHS) department for guidance on local and state regulations, which may be more stringent.

Key Safety and Handling Information:

While not classified as RCRA hazardous, Nadolol is a pharmacologically active substance and should be handled with care. The SDS for Nadolol indicates that it may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound from a research laboratory.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all containers of this compound waste with the full chemical name.

  • Segregate: Do not mix this compound waste with other waste streams, such as solvents, aqueous waste, or sharps, unless specifically instructed to do so by your institution's EHS department. Keep it in a dedicated, sealed, and properly labeled container.

Step 2: Containerization

  • Use a chemically compatible, leak-proof container for the accumulation of this compound waste.

  • Ensure the container is clearly labeled as "this compound Waste" and includes the date of accumulation.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) within the laboratory, as designated by your facility's waste management plan.

  • The storage area should be secure and away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's EHS department or designated waste management provider to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal vendor.

Step 5: Record Keeping

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal. These records are essential for regulatory compliance and waste tracking.

Disposal "Don'ts"

  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination of waterways.

  • DO NOT dispose of this compound in the regular trash. As a pharmacologically active compound, it requires special handling.

  • DO NOT incinerate this compound in a standard laboratory or general waste incinerator unless it is a designated and permitted hazardous waste incinerator.

Quantitative Data Summary

There is no specific quantitative data available in the search results regarding disposal limits or concentrations for this compound. Disposal regulations are typically based on the classification of the waste (hazardous vs. non-hazardous) rather than specific concentration thresholds for non-listed substances.

ParameterValueSource
RCRA Hazardous Waste ClassificationNot listed as P or U waste.General chemical safety information
DEA Controlled SubstanceNoGeneral chemical safety information

Experimental Protocols

No experimental protocols for the disposal of this compound were cited in the search results. The provided information is based on general best practices for laboratory chemical waste disposal.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Classification start->consult_ehs is_hazardous Is the waste considered hazardous under RCRA? non_hazardous_path Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Manage as RCRA Hazardous Waste is_hazardous->hazardous_path Yes consult_ehs->is_hazardous containerize Containerize in a Labeled, Sealed, Compatible Container non_hazardous_path->containerize hazardous_path->containerize store Store in Designated Accumulation Area containerize->store dispose Arrange for Pickup by Licensed Waste Vendor store->dispose end End: Proper Disposal dispose->end

Caption: Decision workflow for this compound disposal.

Essential Safety and Operational Guide for Handling Nadolol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Nadolol-d9. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.

Hazard Identification and Control

This compound is the deuterated form of Nadolol, a non-selective beta-adrenergic receptor blocker.[1] While the deuteration does not significantly alter the chemical hazards, it is crucial to handle this compound with care due to its pharmacological activity.[2] Occupational exposure may lead to physiological effects.[2]

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[2]

  • Inhalation: Avoid breathing dust.[2][3]

  • Ingestion: May cause cardiovascular effects if ingested.[2]

The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures.

Hazard_Control_Workflow Hazard Identification and Control Workflow A Hazard Identification (this compound) B Risk Assessment (Evaluate Exposure Potential) A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) B->D E Personal Protective Equipment (PPE) (Gloves, Gown, Goggles) B->E F Safe Work Practices C->F D->F E->F

Caption: Logical relationship of hazard identification and control measures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE ItemSpecification
Hand Protection Two pairs of powder-free nitrile gloves are recommended.[3][4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles.[3][5]
Body Protection A disposable, long-sleeved gown that closes in the back.[5]
Respiratory Protection A dust respirator should be used, especially when handling the powder form outside of a ventilated enclosure.[3]
Foot Protection Protective shoe covers should be worn in the handling area.[3]

Handling and Storage Procedures

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation and inhalation.[3]

General Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Use dry clean-up procedures for minor spills, such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water to prevent dust.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store at room temperature in a tightly closed container, away from heat, moisture, and direct light.[6]

  • For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Emergency Procedures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7] Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing and wash skin with soap and water.[2][7] If skin irritation or a rash occurs, seek medical advice.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Categories:

  • Unused Product: Dispose of in accordance with local, regional, and national regulations.[2] Consider using a licensed professional waste disposal service.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be considered contaminated waste and disposed of accordingly.

  • Empty Containers: May contain residual dust. Do not cut, drill, grind, or weld empty containers.[3]

Disposal Steps:

  • Segregate Waste: Collect all this compound waste and contaminated materials in a designated, labeled, and sealed container.

  • Inactivate (if possible): For small quantities, mixing the compound with an inert material like cat litter or dirt can be an option before placing it in a sealed container for trash disposal, if local regulations permit.[8]

  • Consult Regulations: Always follow institutional and local environmental regulations for chemical waste disposal. Drug take-back programs may be available.[8][9]

The following diagram outlines the general workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound A Preparation (Review SDS, Don PPE) B Handling (Weighing, Dissolving in Fume Hood) A->B C Experimentation B->C D Decontamination (Clean work surfaces) C->D E Waste Disposal (Segregate and label waste) D->E F Doff PPE & Wash Hands E->F

Caption: General workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.